4-(dimethylcarbamoyl)benzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJETBHEKJGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-49-7 | |
| Record name | 4-(dimethylcarbamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(dimethylcarbamoyl)benzoic acid
This guide provides a comprehensive technical overview of the principal synthetic pathways to 4-(dimethylcarbamoyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in a laboratory setting.
Introduction
This compound, also known as 4-carboxy-N,N-dimethylbenzamide, is a bifunctional molecule featuring a carboxylic acid and a tertiary amide. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with therapeutic potential. The selection of an appropriate synthetic route is paramount and is dictated by factors such as starting material availability, desired scale, and purity requirements. This guide will explore the most prevalent and effective methods for its preparation.
Core Synthetic Pathways
The synthesis of this compound can be broadly categorized into three primary strategies, each with distinct advantages and considerations.
Pathway 1: Amide Coupling Reactions
Amide coupling is a cornerstone of modern organic synthesis and represents a highly versatile approach to this compound. This method involves the activation of a carboxylic acid group on a terephthalic acid precursor, followed by nucleophilic attack by dimethylamine.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for amidation.
One of the most common and effective coupling systems is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). EDC, a water-soluble carbodiimide, facilitates the formation of a highly reactive O-acylisourea intermediate.[2][3] HOBt then acts as a crucial additive, intercepting this unstable intermediate to form a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine.[2][3]
Reaction Mechanism: EDC/HOBt Coupling
The mechanism involves a multi-step process:
-
The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.
-
This intermediate is then attacked by HOBt to generate an activated HOBt-ester and the urea byproduct.
-
Finally, the amine (dimethylamine) attacks the HOBt-ester, yielding the desired amide and regenerating HOBt.[1][2][3]
Diagram: EDC/HOBt Mediated Amide Coupling Pathway
Caption: EDC/HOBt mediated synthesis of this compound.
Experimental Protocol: Amide Coupling of Terephthalic Acid Monomethyl Ester with Dimethylamine
-
Materials: Terephthalic acid monomethyl ester, dimethylamine (2.0 M solution in THF), EDC·HCl, HOBt, Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.
-
Procedure: a. To a solution of terephthalic acid monomethyl ester (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and dimethylamine solution (1.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq). d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-(dimethylcarbamoyl)benzoate. g. Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain this compound.
Pathway 2: Acyl Chloride Intermediate (Schotten-Baumann Reaction)
This classic method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine in the presence of a base. For the synthesis of this compound, terephthalic acid is first converted to 4-carboxybenzoyl chloride.
Causality Behind Experimental Choices: The Schotten-Baumann reaction is a robust and widely used method for amide bond formation.[4][5][6][7][8] The key to this pathway is the in-situ generation or use of a highly electrophilic acyl chloride. The reaction is typically performed in a two-phase system (e.g., DCM/water) with a base (like NaOH or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.[4][5][6][7][8]
Reaction Mechanism: Schotten-Baumann Reaction
The mechanism proceeds in two main stages:
-
Formation of the Acyl Chloride: Terephthalic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-carboxybenzoyl chloride.
-
Amidation: The amine (dimethylamine) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion, and a base removes the proton from the nitrogen to yield the final amide.[4][5][6]
Diagram: Schotten-Baumann Reaction Pathway
References
- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. grokipedia.com [grokipedia.com]
- 8. quora.com [quora.com]
4-(Dimethylcarbamoyl)benzoic Acid: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Core Moiety
In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the exploration of versatile chemical scaffolds that can be systematically modified to achieve desired biological activity. 4-(Dimethylcarbamoyl)benzoic acid, with its characteristic aromatic core, carboxylic acid, and dimethylcarbamoyl functionalities, represents such a scaffold. While direct and extensive biological activity data for this specific compound is not widely documented in peer-reviewed literature, its structural components are prevalent in a multitude of biologically active molecules. This guide, therefore, approaches this compound not as a standalone therapeutic, but as a pivotal starting point and a central framework for the rational design of new enzyme inhibitors and other targeted therapies.
This technical guide will delve into the biological potential of the this compound scaffold by examining the established activities of its structural analogs. We will explore the crucial role of the benzoic acid core and the influence of the N,N-dimethylcarbamoyl group in shaping the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, this guide will provide a detailed framework for the experimental validation of such compounds, empowering researchers to unlock the therapeutic potential of this and related chemical scaffolds.
The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoic acid motif is a cornerstone in drug design, valued for its synthetic accessibility and its ability to engage in key interactions with biological targets[1][2]. The carboxylic acid group can act as a hydrogen bond donor and acceptor, often anchoring a molecule to the active site of an enzyme or a receptor[3]. The aromatic ring provides a rigid framework that can be functionalized to modulate properties such as lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of a compound's biological effect[3].
The true power of the benzoic acid scaffold lies in its capacity for diversification. By introducing various substituents at different positions on the phenyl ring, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a chemical series to optimize potency, selectivity, and pharmacokinetic properties[3][4].
Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives: A Gateway to Diverse Biological Activities
While this compound itself has not been extensively profiled, a wealth of data on its structural relatives highlights the therapeutic potential of this class of compounds. By analyzing the biological activities of various substituted benzoic acids, we can infer the potential applications and design principles for novel derivatives of our core scaffold.
dot
Caption: Structure-Activity Relationship (SAR) exploration using a core scaffold.
The following table summarizes the inhibitory activities of several benzoic acid derivatives against a range of enzymes, demonstrating the versatility of this scaffold.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Human Steroid 5α-Reductase Type 2 | 0.82 | [5][6] |
| N-Cyclohexanemethyl-4-(5-indolyl)benzoic acid | Human Steroid 5α-Reductase Type 1 | 2.10 | [7] |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 | [8][9] |
| 2,5-Dihydroxybenzoic acid | α-Amylase | 0.298 | [9] |
| Pyridine-carboxylic acid derivative | Protein Kinase CK2α' | 0.0046 | [10] |
| 4-Aminobenzoic acid | Mushroom Tyrosinase | 3.8 | [11] |
| 2-Aminobenzoic acid | Mushroom Tyrosinase | 5.15 | [11] |
This data underscores a critical principle in drug discovery: subtle changes to a core structure can lead to profound differences in biological activity and target specificity. For instance, the addition of hydroxyl groups to the benzoic acid ring can confer α-amylase inhibitory activity, while more complex substitutions can lead to potent inhibition of steroid 5α-reductase or protein kinases[5][8][10].
The Role of the N,N-Dimethylcarbamoyl Group
The N,N-dimethylcarbamoyl moiety is a key feature of our core scaffold and is found in several approved drugs. This group can influence a molecule's properties in several ways:
-
Metabolic Stability: The amide bond of the carbamoyl group is generally more resistant to hydrolysis than an ester linkage, which can improve a drug's metabolic stability and prolong its duration of action[12].
-
Solubility and Permeability: The carbamoyl group can participate in hydrogen bonding, which can influence a compound's aqueous solubility and its ability to cross biological membranes[12].
-
Target Binding: The carbonyl oxygen and the nitrogen atom of the carbamoyl group can act as hydrogen bond acceptors and donors, respectively, facilitating key interactions within the binding pocket of a target protein[12].
A notable example of a drug containing the dimethylcarbamoyl group is Neostigmine , an acetylcholinesterase inhibitor used to treat myasthenia gravis. In Neostigmine, the dimethylcarbamoyl group is crucial for its mechanism of action, as it is transferred to the active site of the acetylcholinesterase enzyme, leading to its reversible inhibition. This highlights the potential for the N,N-dimethylcarbamoyl group of this compound to be a key pharmacophoric feature in newly designed enzyme inhibitors.
Experimental Workflow for Assessing Biological Activity: A Protocol for Enzyme Inhibition Assays
To evaluate the potential of novel derivatives of this compound as enzyme inhibitors, a robust and validated experimental workflow is essential. The following is a generalized, step-by-step protocol for an in vitro enzyme inhibition assay, which can be adapted for various enzyme targets.
dot
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a specific example for assessing the inhibition of AChE, a common target in drug discovery for neurological disorders.
1. Materials and Reagents:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) - Chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Neostigmine or Eserine)
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (buffer/DMSO only) and a positive control.
-
Add 20 µL of the AChE enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C) to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader. Record readings kinetically (e.g., every 60 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis[6].
-
Self-Validation and Causality: This protocol includes essential controls for self-validation. The negative control (no inhibitor) establishes the baseline 100% enzyme activity, while the positive control (a known inhibitor) confirms that the assay is sensitive to inhibition. The kinetic measurement of the reaction provides robust data on the reaction rate, and the dose-response curve validates the inhibitory effect of the test compound. The choice of a pre-incubation step is crucial to allow for equilibrium to be reached between the enzyme and a potential inhibitor, which is particularly important for detecting slow-binding inhibitors.
Conclusion: A Promising Scaffold for Future Drug Discovery
While this compound may not be a biologically active molecule in its own right, its structure represents a valuable and underexplored scaffold for the development of novel therapeutic agents. The established importance of the benzoic acid core in medicinal chemistry, combined with the favorable properties conferred by the N,N-dimethylcarbamoyl group, makes this compound an attractive starting point for the synthesis of new chemical libraries.
By leveraging the principles of structure-activity relationship and employing robust experimental workflows, such as the enzyme inhibition assays detailed in this guide, researchers can systematically modify the this compound scaffold to target a wide range of enzymes and receptors implicated in human disease. The journey from a simple chemical intermediate to a life-saving drug is complex, but it begins with the recognition of the potential inherent in versatile core structures like this compound.
References
- 1. preprints.org [preprints.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]
- 4. mdpi.com [mdpi.com]
- 5. US5081271A - Novel benzoic acid derivatives and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. `N-Carbamoyl-N-methylbenzamide|Research Chemical` [benchchem.com]
- 11. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 12. Neostigmine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-(dimethylcarbamoyl)benzoic Acid Derivatives and Analogs: Synthesis, Mechanism of Action, and Therapeutic Potential
Introduction: The Emergence of 4-(dimethylcarbamoyl)benzoic Acid Derivatives in Drug Discovery
The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be tailored to interact with specific biological targets. Within this context, this compound and its derivatives have emerged as a versatile and promising class of compounds. Structurally, this core motif is a substituted benzoic acid, a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and synthetic tractability.[1] The incorporation of a dimethylcarbamoyl group at the para-position introduces a key hydrogen bond acceptor and modulates the electronic properties of the aromatic ring, influencing its interactions with biological macromolecules.
This technical guide provides a comprehensive overview of this compound derivatives and their analogs, with a particular focus on their synthesis, mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors, and the experimental protocols required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.
I. Synthesis and Chemical Properties
The synthesis of the core this compound scaffold is a critical first step in the exploration of its therapeutic potential. A robust and scalable synthetic route allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold: this compound
A prevalent and efficient method for the synthesis of this compound involves the reaction of terephthaloyl chloride with dimethylamine. Terephthaloyl chloride, a commercially available starting material, possesses two reactive acyl chloride groups.[2] By carefully controlling the stoichiometry of the reactants, a selective mono-amidation can be achieved.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Terephthaloyl chloride[2]
-
Dimethylamine (2M solution in THF)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the dimethylamine solution dropwise to the terephthaloyl chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Synthesis of Analogs and Derivatives
The carboxylic acid and the aromatic ring of the this compound scaffold provide convenient handles for further chemical modifications, enabling the exploration of the chemical space and the optimization of biological activity.
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, through standard organic transformations. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide coupling reactions, using reagents such as EDC/HOBt or HATU, can be employed to introduce a wide range of amine-containing fragments.
-
Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring, further diversifying the chemical library. The directing effects of the existing carboxyl and carbamoyl groups will influence the position of the incoming electrophile.
II. Mechanism of Action: Targeting PARP in the DNA Damage Response
A significant body of research has highlighted the potential of benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3][4] PARP-1 is a key player in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs).[5][6]
The Role of PARP-1 in DNA Repair
Upon detection of a DNA single-strand break, PARP-1 is recruited to the site of damage and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[7][8] This process, known as PARylation, serves two primary functions:
-
Chromatin Remodeling: The negatively charged PAR chains lead to the electrostatic repulsion of histones, resulting in a localized relaxation of the chromatin structure. This "opening" of the chromatin allows for the recruitment of other DNA repair proteins to the damaged site.[7]
-
Scaffolding for Repair Proteins: The PAR chains act as a scaffold, recruiting a multitude of DNA repair factors, such as XRCC1, to the site of the break, thereby facilitating the repair process.[8]
PARP Inhibition and Synthetic Lethality
PARP inhibitors, including derivatives of this compound, are small molecules that bind to the catalytic domain of PARP-1, competing with NAD+ and preventing the synthesis of PAR chains.[3] This inhibition of PARP activity has profound consequences for cancer cells, particularly those with pre-existing defects in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality .
In healthy cells, if PARP-mediated SSB repair is inhibited, the resulting unrepaired SSBs can be converted into more deleterious double-strand breaks (DSBs) during DNA replication. These DSBs can then be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutated or non-functional BRCA1/2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be efficiently repaired. The accumulation of these unrepaired DSBs triggers apoptosis and cell death. This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic efficacy of PARP inhibitors.
PARP Trapping
Beyond catalytic inhibition, a crucial aspect of the mechanism of action of many PARP inhibitors is "PARP trapping." This phenomenon refers to the stabilization of the PARP-1 enzyme on the DNA at the site of the break. The trapped PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, further contributing to cell death.[7] The degree of PARP trapping varies among different inhibitors and is an important consideration in their development.
Below is a diagram illustrating the PARP-1 mediated DNA damage repair pathway and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and its inhibition.
III. Quantitative Data and Structure-Activity Relationships (SAR)
The potency of this compound derivatives as PARP inhibitors is highly dependent on their chemical structure. SAR studies are crucial for optimizing the inhibitory activity and other pharmacological properties of these compounds. While specific quantitative data for this compound itself as a PARP inhibitor is not extensively published in publicly available literature, we can infer SAR from studies on related benzamide analogs.
| Compound/Analog Class | Target | Activity Type | Quantitative Data (IC50) | Reference |
| Urea-based benzamide derivative (23f) | PARP-1 | In vitro inhibition | 5.17 nM | [3] |
| Urea-based benzamide derivative (27f) | PARP-1 | In vitro inhibition | 6.06 nM | [3] |
| Benzoxazole-based benzamide (28d) | PARP-1 | In vitro inhibition | 3.2 µM | [4] |
| Benzamide with linker (6) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |
| Benzamide with linker (7) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |
| Benzamide with linker (8) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide (1) | PARP-1 | In vitro inhibition | 434 nM | [10] |
| Tetrazolyl analogue (51) | PARP-1 | In vitro inhibition | 35 nM | [10] |
Key SAR Insights from Benzamide-based PARP Inhibitors:
-
The Benzamide Moiety: The benzamide core is a critical pharmacophore that mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic pocket of PARP-1.
-
Substitutions on the Benzamide Ring: Modifications to the phenyl ring of the benzamide can influence potency and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and steric interactions within the binding site.
-
The "Other End" of the Molecule: The portion of the molecule extending from the benzamide core plays a crucial role in determining potency and selectivity. This part of the molecule often interacts with the adenosine-binding pocket of PARP-1, and modifications here can lead to significant changes in activity.[10] For instance, the introduction of urea-based moieties has been shown to result in potent PARP-1 inhibitors.[3]
IV. Experimental Protocols for Biological Evaluation
The evaluation of this compound derivatives as potential therapeutic agents requires a suite of robust and reliable in vitro assays. These assays are designed to assess the compound's ability to inhibit its target enzyme, as well as its effect on cancer cell viability.
In Vitro PARP-1 Inhibition Assay (ELISA-based)
This protocol describes a common method for quantifying the in vitro inhibitory activity of a compound against PARP-1.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
Wash buffer
-
Test compounds (dissolved in DMSO)
-
Plate reader with chemiluminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the histone-coated plate.
-
Add the PARP-1 enzyme to each well (except for the negative control).
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate several times with wash buffer to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., BRCA-deficient and proficient cell lines for comparison)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
-
Caption: General experimental workflow for the evaluation of novel PARP inhibitors.
V. Conclusion and Future Directions
This compound derivatives represent a compelling and synthetically accessible class of compounds with significant potential in drug discovery, particularly as PARP inhibitors for oncology applications. The core scaffold provides a solid foundation for further optimization through medicinal chemistry efforts. The detailed synthetic and experimental protocols provided in this guide offer a practical framework for researchers to embark on the exploration of this promising chemical space.
Future research in this area should focus on:
-
Elucidation of Specific SAR: A systematic exploration of substitutions on both the benzamide and the "other end" of the molecule will be crucial for identifying derivatives with enhanced potency and selectivity.
-
Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be carefully optimized to ensure their suitability for in vivo studies and eventual clinical development.
-
Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the role of PARP enzymes in other disease areas, such as inflammation and neurodegeneration, suggests that this compound derivatives may have broader therapeutic applications.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of molecules.
VI. References
-
ResearchGate. (n.d.). Schematic representation of PARP1-mediated DNA damage repair. [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The role of PARP-1 in DNA damage repair pathways. [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. [Image]. Retrieved from --INVALID-LINK--
-
Zou, Y., et al. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 244, 114790. --INVALID-LINK--
-
Kim, H. J., et al. (2021). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules, 26(15), 4481. --INVALID-LINK--
-
Li, X., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Journal of Medicinal Chemistry, 64(22), 16736-16748. --INVALID-LINK--
-
ResearchGate. (n.d.). Structure of PARP-1 in complex with DNA damage. [Image]. Retrieved from --INVALID-LINK--
-
Thorsell, A. G., et al. (2017). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Journal of Medicinal Chemistry, 60(4), 1262-1271. --INVALID-LINK--
-
Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(1), 549-567. --INVALID-LINK--
-
Wikipedia. (2024). PARP1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP inhibitors. [Image]. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Image]. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Terephthaloyl chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of terephthaloyl chloride. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Terephthaloyl chloride synthesis. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. --INVALID-LINK--
References
- 1. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-(dimethylcarbamoyl)benzoic acid
This guide provides an in-depth analysis of the spectroscopic data for 4-(dimethylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and supported by data from analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.2 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule comprises a para-substituted benzene ring, a carboxylic acid group, and a dimethylamide group. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide unambiguous structural confirmation.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene ring.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.5 | Doublet | 2H | Aromatic (ortho to -CON(CH₃)₂) |
| ~2.9 | Singlet | 6H | -N(CH₃)₂ |
Interpretation:
-
Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (~7.9 and ~7.5 ppm): The para-substitution pattern gives rise to an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded (~7.9 ppm) than those ortho to the electron-donating (through resonance) amide group (~7.5 ppm).
-
Dimethylamino Protons (~2.9 ppm): The six protons of the two methyl groups are chemically equivalent and appear as a single, sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than ten signals are expected.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -C OOH |
| ~167 | -C ON(CH₃)₂ |
| ~140 | Aromatic (quaternary, attached to -CON(CH₃)₂) |
| ~133 | Aromatic (quaternary, attached to -COOH) |
| ~129 | Aromatic (CH, ortho to -COOH) |
| ~128 | Aromatic (CH, ortho to -CON(CH₃)₂) |
| ~37 | -N(C H₃)₂ |
Interpretation:
-
Carbonyl Carbons (~168 and ~167 ppm): The two carbonyl carbons (carboxylic acid and amide) are the most deshielded carbons in the molecule, appearing far downfield.
-
Aromatic Carbons (~128-140 ppm): The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary (substituted) carbons. The carbon attached to the carboxylic acid will be at a different chemical shift than the one attached to the amide group.
-
Methyl Carbons (~37 ppm): The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-N stretch (amide) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~850 | Strong | C-H bend (para-disubstituted aromatic) |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): The very broad absorption in this region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]
-
C=O Stretches (~1700 and ~1630 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (~1700 cm⁻¹) than the amide C=O stretch (~1630 cm⁻¹), which is lowered due to resonance with the nitrogen lone pair.[4]
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-H Bend (~850 cm⁻¹): A strong out-of-plane C-H bending vibration in this region is indicative of para-disubstitution on a benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization):
| m/z | Relative Intensity | Assignment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | Moderate | [M - OH]⁺ |
| 148 | Strong | [M - COOH]⁺ |
| 120 | Moderate | [M - N(CH₃)₂ - CO]⁺ |
| 72 | Strong | [CON(CH₃)₂]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is dictated by the stability of the resulting ions.
-
Loss of -OH (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.
-
Loss of -COOH (m/z 148): Loss of the entire carboxylic acid group as a radical is also a favorable fragmentation.
-
Formation of [CON(CH₃)₂]⁺ (m/z 72): Cleavage of the bond between the aromatic ring and the amide carbonyl can lead to the formation of the stable dimethylcarbamoyl cation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width appropriate for proton signals (typically 0-15 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width appropriate for carbon signals (typically 0-200 ppm).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to sample analysis.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted data, based on established chemical principles and comparison with related compounds, serves as a robust guide for researchers in the synthesis and application of this important chemical entity. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Crystal Structure of 4-(dimethylcarbamoyl)benzoic Acid: Awaiting Experimental Determination
An in-depth analysis of the crystal structure of 4-(dimethylcarbamoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, is currently precluded by the absence of publicly available crystallographic data. Despite its relevance, the precise three-dimensional arrangement of this compound in the solid state has not been deposited in key scientific databases, including the Cambridge Structural Database (CSD). This guide, therefore, outlines the necessary experimental protocols and the theoretical significance of obtaining such data for researchers and drug development professionals.
This compound, with the chemical formula C₁₀H₁₁NO₃, is a derivative of benzoic acid. The introduction of the dimethylcarbamoyl group can significantly influence the molecule's electronic properties, solubility, and, crucially, its intermolecular interactions. These interactions govern the crystal packing and ultimately determine the material's bulk properties, such as melting point, stability, and bioavailability in a pharmaceutical context.
The Path to Elucidation: Experimental Workflow
The determination of a novel crystal structure is a well-established process in chemistry and materials science. For a researcher aiming to elucidate the crystal structure of this compound, the following experimental workflow would be essential.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. A common synthetic route involves the reaction of terephthalic acid monomethyl ester chloride with dimethylamine, followed by hydrolysis of the methyl ester. The purity of the final compound is paramount, as impurities can inhibit crystallization. Techniques such as recrystallization or column chromatography are typically employed for purification.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion. The choice of solvent is critical and often requires empirical screening of various options.
A generalized protocol for single crystal growth is as follows:
-
Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, water).
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Crystal Harvesting: Carefully harvest the well-formed crystals from the mother liquor.
The logical relationship for this experimental workflow can be visualized as follows:
Caption: Experimental workflow for crystal structure determination.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer. The crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector. The resulting data allows for the determination of the unit cell parameters, space group, and the electron density distribution within the crystal.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. Specialized software is used to process the data and generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.
Anticipated Structural Features and Their Importance
While the specific crystal structure of this compound is unknown, we can anticipate several key features based on its molecular structure and the known behavior of related compounds.
Intermolecular Interactions: The presence of a carboxylic acid group and a dimethylcarbamoyl group provides sites for various intermolecular interactions.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The oxygen atom of the dimethylcarbamoyl group can also act as a hydrogen bond acceptor.
-
π-π Stacking: The benzene ring is an aromatic system capable of engaging in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.
-
C-H···O Interactions: Weak C-H···O hydrogen bonds involving the methyl groups of the dimethylcarbamoyl moiety and the oxygen atoms of neighboring molecules are also likely to be present.
Understanding these interactions is crucial for predicting the compound's physical properties and for designing new materials with desired characteristics. For instance, in drug development, different polymorphic forms of a drug, which arise from different crystal packing arrangements, can have vastly different solubilities and bioavailabilities.
Data Presentation and Analysis
Once the crystal structure is determined, the data would be presented in a standardized format.
Crystallographic Data Table: A summary of the crystallographic data and refinement details would be tabulated. This would include:
| Parameter | Value |
| Chemical formula | C₁₀H₁₁NO₃ |
| Formula weight | 193.20 |
| Crystal system | To be determined |
| Space group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Selected Bond Lengths and Angles: A table summarizing key intramolecular distances and angles would provide insight into the molecular geometry.
Conclusion and Future Directions
The determination of the crystal structure of this compound is a necessary step to fully understand its solid-state properties. The experimental workflow outlined above provides a clear path for researchers to obtain this valuable data. The resulting structural information will be of significant interest to scientists in the fields of medicinal chemistry, crystal engineering, and materials science, enabling a deeper understanding of its behavior and facilitating the rational design of new functional materials and pharmaceutical formulations. The scientific community awaits the deposition of this crystal structure into public databases to unlock its full potential.
The Solubility Profile of 4-(dimethylcarbamoyl)benzoic acid: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a significant hurdle, often leading to low bioavailability and erratic absorption, thereby compromising the clinical potential of promising drug candidates. This technical guide provides an in-depth exploration of the solubility of 4-(dimethylcarbamoyl)benzoic acid, a compound of interest in medicinal chemistry. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this guide leverages physicochemical principles and data from structurally analogous compounds to provide a robust predictive analysis and a framework for experimental determination.
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to navigate the challenges associated with the solubility of this and similar chemical entities.
Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. This compound (CAS No. 34231-49-7) possesses a molecular structure that amalgamates features of both polarity and lipophilicity, directly influencing its interaction with various solvents.[1]
Caption: Molecular features of this compound influencing solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 34231-49-7 | [1] |
| Molecular Formula | C10H11NO3 | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Melting Point | 169-172 °C | [1] |
| Predicted pKa | 3.90 ± 0.10 | [1] |
| Predicted XlogP | 0.5 | [2] |
The presence of the carboxylic acid group, with a predicted pKa of approximately 3.90, indicates that the solubility of this compound will be highly pH-dependent in aqueous media.[1] At pH values above its pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. The dimethylcarbamoyl moiety contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The central benzene ring provides a hydrophobic character. The predicted XlogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic nature.[2]
Inferred Solubility Profile in Various Solvents
In the absence of direct experimental data for this compound, we can infer its solubility by examining structurally similar compounds. This approach, rooted in the principle of "like dissolves like," provides a scientifically grounded estimation of suitable solvent systems.
Structurally Similar Compounds for Comparative Analysis:
-
N,N-Dimethylbenzamide: Lacks the carboxylic acid group, providing insight into the solubility contribution of the dimethylcarbamoyl and phenyl groups.
-
Dimethyl Terephthalate: An ester derivative of terephthalic acid, offering a comparison for a molecule with two polar groups on a benzene ring.
-
4-Aminobenzamide: Possesses an amide and an amino group, providing a reference for a substituted benzamide with hydrogen bonding capabilities.
Inferred Solubility Table:
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale Based on Structural Analogs |
| Water | Polar Protic | Low (pH-dependent) | N,N-dimethylbenzamide is slightly soluble in water. The carboxylic acid group will increase solubility at higher pH. |
| Methanol | Polar Protic | Moderate to High | Dimethyl terephthalate is slightly soluble in ethanol. The presence of the carboxylic acid should enhance solubility in polar protic solvents. |
| Ethanol | Polar Protic | Moderate to High | N,N-dimethylbenzamide is highly soluble in ethanol.[3] |
| Acetone | Polar Aprotic | High | N,N-dimethylbenzamide is highly soluble in acetone.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Benzamides generally show high solubility in DMSO.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Benzamides exhibit good solubility in DMF.[4] |
| Acetonitrile | Polar Aprotic | Moderate | 4-Aminobenzamide shows moderate solubility in acetonitrile.[5] |
| Ethyl Acetate | Moderately Polar | Moderate | 4-Aminobenzamide has moderate solubility in ethyl acetate.[5] |
| Chloroform | Weakly Polar | Moderate to High | N,N-dimethylbenzamide is highly soluble in chloroform.[3] |
| Toluene | Nonpolar | Low | The polar functional groups will limit solubility in nonpolar solvents. |
| Hexane | Nonpolar | Very Low | The significant polarity of the molecule will result in poor solubility in nonpolar alkanes. |
Experimental Protocols for Solubility Determination
To obtain definitive solubility data for this compound, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Workflow for Equilibrium Solubility Determination:
Caption: Experimental workflow for the equilibrium shake-flask solubility method.
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to permit the sedimentation of the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method).
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
Considerations for pH-Dependent Aqueous Solubility
Given the acidic nature of the carboxylic acid group, determining the solubility of this compound in aqueous buffers at different pH values is critical for predicting its behavior in biological systems.
Protocol for pH-Solubility Profile:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).
-
Solubility Determination: Perform the equilibrium shake-flask method as described above in each of the prepared buffers.
-
pH Measurement: After equilibration, measure the final pH of each saturated solution to ensure the buffering capacity was maintained.
-
Data Analysis: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.
Conclusion and Future Directions
While direct experimental data on the solubility of this compound is sparse, a comprehensive understanding of its physicochemical properties, coupled with data from structurally related molecules, allows for a robust, inferred solubility profile. The compound is predicted to have good solubility in polar aprotic solvents such as DMSO and DMF, and moderate to high solubility in polar protic solvents like ethanol and methanol. Its aqueous solubility is expected to be low but will increase significantly at pH values above its pKa of approximately 3.90.
For definitive quantitative data, the detailed experimental protocols provided in this guide offer a reliable pathway for researchers. The systematic determination of the solubility of this compound in a diverse range of solvents and at various pH values is a critical step in its progression as a potential therapeutic agent. Such data will be invaluable for formulation development, preclinical studies, and ultimately, for unlocking its full therapeutic potential.
References
4-(Dimethylcarbamoyl)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
4-(Dimethylcarbamoyl)benzoic acid has emerged as a pivotal structural motif in modern organic synthesis, prized for its dual functionality and robust nature. The presence of a versatile carboxylic acid and a metabolically resilient N,N-dimethylamide on a single aromatic scaffold provides chemists with a powerful tool for constructing complex molecular architectures. This in-depth guide explores the core reactivity of this building block, offers detailed, field-tested protocols for its key transformations, and contextualizes its utility through a case study in pharmaceutical manufacturing. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, enabling them to strategically incorporate this valuable reagent into their synthetic programs.
Introduction: The Strategic Value of a Bifunctional Reagent
In the rational design of multi-step syntheses, particularly within medicinal chemistry, the choice of starting materials is paramount. An ideal building block offers predictable reactivity, orthogonal functional handles, and the ability to impart desirable physicochemical properties to the final molecule. This compound (DMBA) excels in all these areas.
Its molecular architecture consists of a para-substituted benzene ring, a common feature in bioactive molecules, functionalized with two groups of distinct chemical character:
-
The Carboxylic Acid: A highly versatile functional group that serves as a linchpin for a multitude of transformations. It is a direct precursor to esters, amides, and acid chlorides, and can participate in a wide range of coupling and derivatization reactions.
-
The N,N-Dimethylcarbamoyl Group: This tertiary amide is exceptionally stable towards chemical and enzymatic hydrolysis compared to esters or even primary/secondary amides.[1] This stability is a critical attribute for designing metabolically robust drug candidates. Furthermore, this group acts as a hydrogen bond acceptor and can influence properties such as solubility and crystal packing.
This inherent functional group dichotomy allows for selective manipulation of the carboxylic acid while the carbamoyl moiety remains intact, a strategic advantage that simplifies complex synthetic routes and enhances molecular durability.
Core Synthetic Transformations
The primary utility of DMBA is derived from the selective and high-yielding reactions of its carboxylic acid group.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The most frequent and critical application of DMBA is its use in forming amide bonds—the very backbone of peptides and a ubiquitous linkage in pharmaceutical agents. The process involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.
Workflow: HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Expert Insight: The selection of the coupling reagent is a critical decision. For robust and efficient amide formation, especially with less reactive anilines or sterically hindered amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU functions by forming a highly reactive OAt-active ester, which accelerates the coupling and minimizes racemization at adjacent chiral centers.[2] The use of a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial; it facilitates the deprotonation of the carboxylic acid to initiate the reaction without competing as a nucleophile.[2][3]
Protocol 1: HATU-Mediated Synthesis of N-Aryl-4-(dimethylcarbamoyl)benzamide [2][3]
-
Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve this compound (1.0 eq) and the desired aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Activation: To the stirred solution, add HATU (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Progress should be monitored by TLC or LC-MS until consumption of the limiting reagent is observed.
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the pure amide product.
Esterification via Acid Chloride
Conversion to the highly reactive acyl chloride is a common strategy to facilitate reactions with less nucleophilic alcohols or to drive reactions to completion under mild conditions.
Protocol 2: Preparation of 4-(Dimethylcarbamoyl)benzoyl Chloride [4][5][6]
-
Setup: To a flask equipped with a reflux condenser and gas outlet bubbler, add this compound (1.0 eq) and suspend it in toluene (approx. 5-10 volumes). Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Isolation: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid, 4-(dimethylcarbamoyl)benzoyl chloride, is often of sufficient purity to be used directly in the subsequent step.
Trustworthiness Note: This reaction involves corrosive and toxic reagents (SOCl₂) and generates acidic gas byproducts. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The catalytic DMF forms the Vilsmeier reagent in situ, which is the true activating species in this transformation.
Steglich Esterification
For acid-sensitive substrates where the formation of an acid chloride is undesirable, the Steglich esterification offers a mild and effective alternative.
Table 1: Comparison of Common Esterification Methods
| Method | Activating Reagents | Catalyst | Key Advantages & Causality |
| Acid Chloride | SOCl₂ or (COCl)₂ | Catalytic DMF | Forms a highly electrophilic acyl chloride, ensuring rapid and complete reaction with alcohols under mild conditions.[5] |
| Steglich Esterification | DCC or EDC | DMAP | Mild, neutral conditions. DCC/EDC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a highly nucleophilic acyl transfer catalyst, preventing a yield-reducing side reaction (N-acylurea formation).[7][8][9] |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | N/A (Reagent is catalyst) | Simple and inexpensive but requires harsh conditions (high heat, excess alcohol) which are incompatible with complex molecules. |
Reduction to Benzyl Alcohol
The carboxylic acid can be fully reduced to the corresponding primary alcohol, (4-(dimethylcarbamoyl)phenyl)methanol, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). This transformation opens pathways to ethers, halides, and other functionalities.
Expert Insight: Unlike aldehydes and ketones, carboxylic acids are resistant to milder reducing agents like NaBH₄.[10] LiAlH₄ is required due to its high reactivity. The reaction proceeds first via an acid-base reaction to form a lithium carboxylate salt, followed by reduction to the alcohol.[11] An excess of LiAlH₄ is necessary to account for the initial deprotonation step.[11]
Protocol 3: Reduction of DMBA to (4-(dimethylcarbamoyl)phenyl)methanol [10][12]
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate until it becomes white. Filter the solid and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the alcohol.
Case Study: Application in the Synthesis of Apixaban
The strategic importance of this compound is perfectly illustrated by its use in the industrial synthesis of Apixaban (Eliquis®), a leading direct Factor Xa inhibitor used as an anticoagulant. The N,N-dimethylbenzamide moiety is a key pharmacophoric element of the final drug.
Retrosynthetic Connection in Apixaban Synthesis
Caption: Retrosynthetic analysis showing the origin of the benzamide moiety in Apixaban.
In numerous patented syntheses, this compound is converted to its acid chloride (as described in Protocol 2). This activated intermediate is then coupled with a complex pyrazole-containing amine core to construct one of the key amide bonds in the Apixaban molecule.[13][14][15] The choice of this specific building block is not accidental; the resulting N,N-dimethylbenzamide fragment contributes favorably to the drug's pharmacokinetic profile, including its metabolic stability.
The Physicochemical Contribution of the Dimethylcarbamoyl Group
The N,N-dimethylcarbamoyl group is integral to the function of DMBA as a building block, imparting several beneficial properties:
-
Metabolic Stability: Tertiary amides are significantly less susceptible to hydrolysis by metabolic enzymes (e.g., esterases, amidases) than the corresponding esters or secondary amides. This is because the N,N-disubstitution sterically hinders the approach of enzymatic water and the lack of an N-H bond prevents certain enzymatic activation pathways. This translates to a longer biological half-life and improved bioavailability for drug candidates. Studies on N,N-dimethylbenzamides confirm their stability against metabolic degradation.[1]
-
Solubility: While the aromatic ring is hydrophobic, the polar carbamoyl group can act as a hydrogen bond acceptor, which can improve solubility in organic media and, to a lesser extent, in aqueous environments compared to a non-polar analogue.[4] This balance of lipophilicity and polarity is often crucial for effective drug design.
-
Electronic Effects: The carbamoyl group is an electron-withdrawing, meta-directing group in electrophilic aromatic substitution. This property must be considered if further functionalization of the aromatic ring is planned.
Conclusion
This compound is a premier building block for modern organic synthesis, offering a pre-packaged combination of reactivity and stability. Its straightforward conversion into amides, esters, and other derivatives, coupled with the metabolic robustness conferred by the N,N-dimethylcarbamoyl moiety, makes it an invaluable tool for the efficient construction of complex, high-value molecules. Its established role in the synthesis of blockbuster drugs like Apixaban solidifies its status as a cornerstone reagent in the pharmaceutical industry and a strategic component for any advanced synthesis laboratory.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]
- 14. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 15. US8884016B2 - Apixaban preparation process - Google Patents [patents.google.com]
Topic: Potential Therapeutic Targets of 4-(dimethylcarbamoyl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating 4-(dimethylcarbamoyl)benzoic acid as a Scaffold for Targeted Drug Discovery
This compound is a chemical intermediate recognized for its role in the synthesis of more complex molecular entities. While not a therapeutic agent in its own right, its structural features make it a valuable starting material for the development of targeted therapies. This guide will explore the potential therapeutic targets that can be engaged by compounds derived from this scaffold, with a primary focus on the well-established and clinically validated target class of Poly(ADP-ribose) polymerase (PARP) enzymes. We will delve into the mechanism of PARP inhibition, the principle of synthetic lethality, and provide detailed experimental workflows for identifying and validating novel drug candidates derived from this compound.
Primary Therapeutic Target Class: Poly(ADP-ribose) Polymerase (PARP)
The most significant therapeutic application for compounds synthesized from this compound is the inhibition of PARP enzymes. PARP1, in particular, is a critical component of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.
Mechanism of Action: PARP Trapping and Synthetic Lethality
Upon detecting an SSB, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors function through a dual mechanism:
-
Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of repair machinery.
-
PARP Trapping: Perhaps more critically, they trap PARP1 on the DNA at the site of the break. This creates a physical obstruction that is highly toxic to the cell, as it stalls replication forks, leading to the formation of double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2 (a state known as HR-deficiency), these DSBs cannot be repaired, leading to genomic instability and cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death, is known as synthetic lethality .
Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.
The Role of this compound as a Precursor
This compound serves as a key building block for the synthesis of several potent PARP inhibitors. Its dimethylcarbamoyl group is a common feature in the pharmacophore of these drugs, contributing to their binding affinity and specificity for the nicotinamide-binding pocket of the PARP enzyme. For instance, it is a known intermediate in the synthesis of Talazoparib, a highly potent PARP1/2 inhibitor.
Experimental Workflows for Target Validation
The following section outlines a logical, multi-stage workflow for validating a novel PARP inhibitor synthesized from a this compound scaffold.
Caption: High-level workflow for PARP inhibitor validation.
Step 1: Biochemical PARP Activity Assay
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of PARP1 and PARP2 and to calculate its half-maximal inhibitory concentration (IC50).
Protocol: A commercially available PARP1/2 colorimetric assay kit is recommended.
-
Reagent Preparation:
-
Reconstitute recombinant human PARP1/2 enzyme in the provided buffer.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM).
-
Prepare a positive control (e.g., Olaparib) and a negative control (DMSO vehicle).
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of PARP Assay Buffer to each well.
-
Add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 10 µL of PARP Substrate (histone-coated plate).
-
Initiate the reaction by adding 10 µL of PARP enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of Strep-HRP conjugate (which detects biotinylated PAR) to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate again 4 times.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data with the positive control (0% activity) and negative control (100% activity).
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Table 1: Representative Biochemical Assay Data
| Compound | Target | IC50 (nM) |
| Test Compound A | PARP1 | 1.2 |
| Test Compound A | PARP2 | 2.5 |
| Olaparib (Control) | PARP1 | 5.0 |
| Olaparib (Control) | PARP2 | 1.0 |
Step 2: Cellular On-Target Engagement Assay (Immunofluorescence)
Objective: To confirm that the compound inhibits PARP activity within intact cells by measuring the levels of PARylation following DNA damage.
Protocol:
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.
-
-
DNA Damage Induction:
-
Induce DNA damage by adding 10 mM H₂O₂ for 10 minutes at 37°C. This will strongly activate PARP.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against poly(ADP-ribose) (1:500 dilution) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and a DAPI nuclear counterstain for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the PAR signal per nucleus. A significant reduction in the PAR signal in compound-treated cells compared to the vehicle control indicates on-target activity.
-
Step 3: Functional Synthetic Lethality Assay
Objective: To demonstrate the selective killing of HR-deficient cancer cells, confirming the synthetic lethality mechanism.
Protocol:
-
Cell Lines:
-
Use a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD-1 BRCA2+/+) and one with a BRCA2 mutation (DLD-1 BRCA2-/-).
-
-
Cell Plating:
-
Seed both cell lines into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a 10-point serial dilution of the test compound.
-
Incubate for 72-96 hours.
-
-
Viability Assessment:
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells for each cell line.
-
Plot the percent viability versus the log concentration of the compound and calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA2-/- line compared to the BRCA2+/+ line demonstrates synthetic lethality.
-
Table 2: Representative Cell Viability Data
| Compound | Cell Line | BRCA2 Status | GI50 (nM) | Selectivity Index (BRCA+/+ / BRCA-/-) |
| Test Compound A | DLD-1 | Wild-Type (+/+) | 850 | 425x |
| Test Compound A | DLD-1 | Mutant (-/-) | 2 | |
| Olaparib (Control) | DLD-1 | Wild-Type (+/+) | 1200 | 300x |
| Olaparib (Control) | DLD-1 | Mutant (-/-) | 4 |
Conclusion and Future Directions
This compound is a valuable chemical scaffold, not for its direct biological activity, but for its proven utility in constructing potent and selective inhibitors of PARP enzymes. The therapeutic strategy of PARP inhibition, grounded in the principle of synthetic lethality, has revolutionized the treatment of HR-deficient cancers. The workflows detailed in this guide provide a robust framework for the preclinical validation of novel PARP inhibitors derived from this and other chemical series.
Future research could explore modifications of the this compound scaffold to:
-
Enhance Potency and Selectivity: Fine-tune the structure to improve binding kinetics or selectivity for different PARP family members.
-
Improve Pharmacokinetic Properties: Optimize for better oral bioavailability, metabolic stability, and reduced off-target toxicities.
-
Explore Other Potential Targets: While PARP is the primary target, systematic screening of derivatives against broader kinase and enzyme panels could uncover novel activities for scaffolds based on this chemical entity.
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 4-(Dimethylcarbamoyl)benzoic Acid from Terephthalic Acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-(dimethylcarbamoyl)benzoic acid, a crucial building block in pharmaceutical and materials science. The presented methodology leverages the selective mono-amidation of dimethyl terephthalate, an ester derivative of terephthalic acid, followed by a straightforward hydrolysis to yield the target compound. This approach circumvents the challenges associated with the direct, selective functionalization of the highly symmetrical terephthalic acid. The protocol is designed for high reproducibility and scalability, with in-depth explanations of the mechanistic rationale behind each step to empower researchers in their synthetic endeavors.
Introduction: The Challenge of Selective Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring both a carboxylic acid and a tertiary amide, makes it an ideal scaffold for introducing specific functionalities. However, its synthesis from the readily available and inexpensive terephthalic acid presents a significant chemical challenge: the selective functionalization of one of two identical carboxylic acid groups. Direct amidation of terephthalic acid typically leads to a mixture of starting material, the desired mono-amide, and the undesired di-amide, which are often difficult to separate.
To overcome this, the following protocol employs a robust two-step strategy. First, we begin with dimethyl terephthalate, where the ester groups offer a more controlled reaction profile compared to the free carboxylic acids. Selective mono-amidation is achieved by carefully controlling the reaction conditions. The resulting methyl 4-(dimethylcarbamoyl)benzoate is then hydrolyzed to the final product, this compound.
Overall Synthetic Workflow
The synthesis is a two-stage process starting from dimethyl terephthalate, which is commercially available or can be easily prepared from terephthalic acid.
Caption: Synthetic route from dimethyl terephthalate to this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Dimethyl terephthalate | C₁₀H₁₀O₄ | 194.18 | ≥99% | Sigma-Aldrich |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 40 wt. % in H₂O | Sigma-Aldrich |
| Sodium methoxide | CH₃ONa | 54.02 | ≥95% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98%, pellets | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 37% | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | VWR |
Step 1: Synthesis of Methyl 4-(dimethylcarbamoyl)benzoate
Mechanistic Insight: Direct amidation of terephthalic acid is difficult to control. By starting with dimethyl terephthalate, the reactivity is moderated. The use of sodium methoxide as a catalyst is crucial; it acts as a base to deprotonate the amine, increasing its nucleophilicity, and can also facilitate the reaction via transesterification intermediates.[1][2] Controlling the stoichiometry and solvent volume is key to minimizing the formation of the di-amide byproduct.[2] A higher dilution tends to favor the formation of the di-amide, thus it is recommended to use just enough solvent to maintain a stirrable suspension.[2]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl terephthalate (19.4 g, 0.1 mol) and anhydrous methanol (100 mL).
-
Stir the suspension at room temperature.
-
In a separate beaker, carefully add sodium methoxide (2.7 g, 0.05 mol) to a 40 wt. % aqueous solution of dimethylamine (22.5 mL, 0.2 mol). Caution: This will generate heat. Cool the beaker in an ice bath.
-
Slowly add the dimethylamine/sodium methoxide solution to the stirred suspension of dimethyl terephthalate.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The product, methyl 4-(dimethylcarbamoyl)benzoate, will precipitate out of the solution as a white solid.
-
Filter the solid using a Büchner funnel and wash with cold methanol (2 x 20 mL).
-
Dry the solid under vacuum to obtain methyl 4-(dimethylcarbamoyl)benzoate. The expected yield is 18-20 g (87-96%).
Step 2: Synthesis of this compound
Mechanistic Insight: The second step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. This reaction is typically high-yielding.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the methyl 4-(dimethylcarbamoyl)benzoate (18.0 g, 0.087 mol) obtained from the previous step in methanol (150 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (7.0 g, 0.175 mol) in water (70 mL) and add it to the flask.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer present.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Filter the white precipitate using a Büchner funnel, wash with cold water (3 x 30 mL), and dry under vacuum.
-
The resulting white solid is this compound. The expected yield is 15-16 g (89-95%).
Characterization
The final product can be characterized by standard analytical techniques:
-
Melting Point: Literature melting point is around 222-225 °C.
-
¹H NMR (DMSO-d₆): δ (ppm) ~13.1 (s, 1H, COOH), 8.0 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.9 (s, 6H, N(CH₃)₂).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~167.0, 166.5, 142.0, 135.0, 129.5, 127.5, 35.0.
-
IR (KBr, cm⁻¹): ~3200-2500 (broad, O-H), 1700 (C=O, acid), 1630 (C=O, amide).
Troubleshooting and Key Considerations
-
Formation of Di-amide: The primary side product in Step 1 is the di-amide. To minimize its formation, do not use an excessive amount of methanol and adhere to the recommended stoichiometry of sodium methoxide.[2]
-
Incomplete Hydrolysis: In Step 2, ensure the hydrolysis is complete by monitoring with TLC. If the reaction stalls, an additional equivalent of NaOH can be added and the reflux continued.
-
Purity of Final Product: If the final product is not of sufficient purity, it can be recrystallized from hot water or an ethanol/water mixture.
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound from dimethyl terephthalate. By avoiding the direct amidation of terephthalic acid, this method offers superior selectivity and yields. The protocol is robust and can be adapted for various scales, providing a practical route for obtaining this important synthetic intermediate.
References
Application Notes & Protocols for the High-Yield Synthesis of 4-(Dimethylcarbamoyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the high-yield synthesis of 4-(dimethylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical and materials science. The presented methodology is a robust, two-step process commencing with the selective mono-acid chloride formation from terephthalic acid, followed by a controlled amidation. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and thorough safety considerations. All procedural and mechanistic claims are supported by authoritative references.
Introduction and Strategic Overview
This compound, also known as N,N-dimethylterephthalamic acid, is a valuable building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a tertiary amide, makes it a versatile precursor for a range of molecular architectures.
The synthetic strategy detailed herein is predicated on a two-step sequence designed for high yield and purity, minimizing the formation of the common byproduct, N,N,N',N'-tetramethylterephthalamide. The process begins with the conversion of one of the carboxylic acid moieties of terephthalic acid into a more reactive acyl chloride. This selective activation is key to achieving the desired mono-amidation in the subsequent step.
Reaction Pathway and Mechanism
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow.
Step 1: Selective Mono-Acyl Chloride Formation. The conversion of a carboxylic acid to an acyl chloride is a classic activation strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[1] A catalytic amount of N,N-dimethylformamide (DMF) is employed to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[2]
Step 2: Amidation. The resulting 4-carboxybenzoyl chloride is a highly electrophilic species. The nucleophilic attack by dimethylamine on the acyl chloride carbonyl carbon proceeds rapidly to form the amide bond.[3] To prevent the undesired reaction of the remaining carboxylic acid group with dimethylamine (an acid-base reaction), and to neutralize the HCl generated during the amidation, a non-nucleophilic base such as triethylamine is used.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Terephthalic Acid | ≥98% | Standard Chemical Supplier | |
| Thionyl Chloride | ≥99% | Standard Chemical Supplier | Handle in a fume hood with appropriate PPE.[4][5][6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier | |
| Toluene | Anhydrous, ≥99.8% | Standard Chemical Supplier | |
| Dimethylamine hydrochloride | ≥99% | Standard Chemical Supplier | Hygroscopic.[7][8][9] |
| Triethylamine | ≥99.5%, distilled | Standard Chemical Supplier | |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | |
| Hexane | ACS Grade | Standard Chemical Supplier | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Chemical Supplier | |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Standard Chemical Supplier | |
| Brine | Saturated NaCl solution | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier |
Step 1: Synthesis of 4-Carboxybenzoyl Chloride
Figure 2: Workflow for the synthesis of 4-carboxybenzoyl chloride.
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add terephthalic acid (16.6 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Add a catalytic amount of anhydrous DMF (0.5 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise via the dropping funnel over 30 minutes.
-
Continue refluxing for 4-6 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is crude 4-carboxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Figure 3: Workflow for the amidation and purification.
-
In a 500 mL Erlenmeyer flask, dissolve dimethylamine hydrochloride (9.0 g, 0.11 mol) and triethylamine (22.3 g, 30.7 mL, 0.22 mol) in dichloromethane (150 mL). Cool the solution in an ice bath.
-
Dissolve the crude 4-carboxybenzoyl chloride from Step 1 in dichloromethane (100 mL) and add it dropwise to the cold dimethylamine solution over 30 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL), followed by water (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a high-purity solid.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.[10]
-
Quantitative Data Summary
| Step | Reactant | Product | Theoretical Yield | Expected Actual Yield | Purity (Post-Purification) |
| 1 | Terephthalic Acid | 4-Carboxybenzoyl Chloride | 18.46 g | ~95% (crude) | Used directly |
| 2 | 4-Carboxybenzoyl Chloride | This compound | 19.32 g | 85-95% | >98% |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂).[4][5][6] All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
4-Carboxybenzoyl Chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[11] Handle in a dry environment and in a fume hood.
-
Dimethylamine Hydrochloride: Harmful if swallowed and causes skin and eye irritation.[7][8][9] It is hygroscopic and should be stored in a tightly sealed container in a dry place.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Terephthaloyl chloride [yufenggp.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Scale-Up Synthesis of 4-(Dimethylcarbamoyl)benzoic Acid: An Application Note and Detailed Protocol
Introduction
4-(Dimethylcarbamoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring both a carboxylic acid and a tertiary amide, makes it a versatile building block in medicinal chemistry and materials science. The growing demand for this compound necessitates the development of robust and scalable synthetic protocols. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
This document eschews a rigid template in favor of a narrative that explains the "why" behind each experimental choice, ensuring both technical accuracy and practical, field-proven insights. We will explore a reliable two-step synthetic route, starting from the readily available dimethyl terephthalate, proceeding through monomethyl terephthalate, and culminating in the target molecule. Two effective methods for the final amidation step will be detailed: the classic acid chloride approach and a modern coupling-reagent-mediated method.
Strategic Overview of the Synthetic Approach
The overall synthetic strategy is a two-stage process. The first stage involves the selective hydrolysis of dimethyl terephthalate to afford monomethyl terephthalate. The second stage is the amidation of the remaining carboxylic acid group with dimethylamine.
Caption: Overall two-stage synthetic workflow.
This approach is advantageous for scale-up due to the availability of the starting materials and the generally high-yielding nature of the individual reactions. Careful control of reaction conditions in the first step is crucial to prevent the formation of the undesired terephthalic acid byproduct.
Part 1: Synthesis of Monomethyl Terephthalate
The selective monohydrolysis of dimethyl terephthalate is a critical first step. While several methods exist, a base-mediated hydrolysis in a mixed solvent system at controlled temperatures offers a balance of good yield and selectivity.[1]
Protocol 1: Scale-Up Synthesis of Monomethyl Terephthalate
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (Scale) | Moles | Equivalents |
| Dimethyl Terephthalate | C₁₀H₁₀O₄ | 194.18 | - | 1.00 kg | 5.15 | 1.0 |
| Potassium Hydroxide | KOH | 56.11 | - | 289 g | 5.15 | 1.0 |
| Methanol | CH₃OH | 32.04 | 0.792 g/mL | 5.0 L | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 g/mL | 1.0 L | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 M | As needed | - | - |
| Water | H₂O | 18.02 | 1.00 g/mL | As needed | - | - |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge dimethyl terephthalate (1.00 kg, 5.15 mol).
-
Solvent Addition: Add methanol (5.0 L) and dichloromethane (1.0 L) to the reactor. Stir the mixture to form a slurry.
-
Base Addition: In a separate vessel, dissolve potassium hydroxide (289 g, 5.15 mol) in methanol (2.0 L). Caution: This is an exothermic process. Allow the solution to cool to room temperature.
-
Reaction: Slowly add the methanolic KOH solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25°C using a chiller. After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or HPLC to ensure the complete consumption of the starting diester.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the solvents.
-
Add water (5.0 L) to the residue and stir to dissolve the potassium salt of the product.
-
Filter the solution to remove any unreacted dimethyl terephthalate.
-
Transfer the filtrate to a suitable vessel and cool to 0-5°C in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid to a pH of 2-3. A white precipitate of monomethyl terephthalate will form.
-
Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with cold water (2 x 1.0 L).
-
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. A typical yield is 80-90%.
Part 2: Synthesis of this compound
With the monomethyl terephthalate in hand, the next step is the amidation of the carboxylic acid. We present two robust methods suitable for scale-up.
Method A: Thionyl Chloride Mediated Amidation
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with dimethylamine. This method is cost-effective and generally high-yielding.
Caption: Reaction mechanism for thionyl chloride mediated amidation.
Protocol 2A: Scale-Up Synthesis via Thionyl Chloride
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (Scale) | Moles | Equivalents |
| Monomethyl Terephthalate | C₉H₈O₄ | 180.16 | - | 500 g | 2.77 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.64 g/mL | 240 mL | 3.33 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 5.0 L | - | - |
| Dimethylamine (40% in H₂O) | (CH₃)₂NH | 45.08 | ~0.89 g/mL | 940 mL | 8.31 | 3.0 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - | - |
| Water | H₂O | 18.02 | 1.00 g/mL | As needed | - | - |
Procedure:
-
Acyl Chloride Formation:
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a gas scrubber (for HCl and SO₂), suspend monomethyl terephthalate (500 g, 2.77 mol) in dichloromethane (3.0 L).
-
Slowly add thionyl chloride (240 mL, 3.33 mol) to the suspension at room temperature over 30 minutes. Caution: This reaction evolves HCl and SO₂ gas and is exothermic.[2] Ensure adequate ventilation and scrubbing.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC/HPLC analysis).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The crude acyl chloride is typically used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh dichloromethane (3.0 L) and cool the solution to 0-5°C in an ice bath.
-
Slowly add the 40% aqueous solution of dimethylamine (940 mL, 8.31 mol) to the reaction mixture, maintaining the temperature below 10°C. An excess of dimethylamine is used to react with the acyl chloride and neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 2.0 L) and saturated sodium bicarbonate solution (2 x 1.0 L) to remove excess dimethylamine and its hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 60°C. A typical yield is 85-95%.
-
Method B: HATU-Mediated Amidation
For substrates that may be sensitive to the harsh conditions of the thionyl chloride method, modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer a milder and often more efficient alternative.[3][4] This method proceeds through a highly reactive OAt-active ester intermediate.
Caption: Reaction mechanism for HATU-mediated amidation.
Protocol 2B: Scale-Up Synthesis via HATU Coupling
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (Scale) | Moles | Equivalents |
| Monomethyl Terephthalate | C₉H₈O₄ | 180.16 | - | 500 g | 2.77 | 1.0 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | - | 1.16 kg | 3.05 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 0.742 g/mL | 1.45 L | 8.31 | 3.0 |
| Dimethylamine HCl salt | (CH₃)₂NH·HCl | 81.54 | - | 271 g | 3.33 | 1.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | 5.0 L | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | As needed | - | - |
| Water | H₂O | 18.02 | 1.00 g/mL | As needed | - | - |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor under an inert atmosphere (e.g., nitrogen), dissolve monomethyl terephthalate (500 g, 2.77 mol) in N,N-dimethylformamide (DMF) (5.0 L).
-
Reagent Addition:
-
Add HATU (1.16 kg, 3.05 mol) to the solution and stir.
-
Add dimethylamine hydrochloride (271 g, 3.33 mol).
-
Cool the mixture to 0-5°C and slowly add N,N-diisopropylethylamine (DIPEA) (1.45 L, 8.31 mol) over 1 hour, maintaining the temperature below 10°C.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water (20 L).
-
Extract the aqueous phase with ethyl acetate (3 x 5.0 L).
-
Combine the organic extracts and wash with 1 M HCl (2 x 4.0 L), saturated sodium bicarbonate solution (2 x 4.0 L), and brine (1 x 4.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethyl acetate as described in Protocol 2A. A typical yield is 90-98%.
Safety Considerations
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[5][6] It is a lachrymator and toxic upon inhalation.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A gas scrubber containing a caustic solution should be used to neutralize evolved HCl and SO₂ gases.
-
Dimethylamine: Flammable and corrosive. It can cause severe skin and eye irritation. Handle in a well-ventilated area and wear appropriate PPE.
-
HATU: While generally stable, some coupling reagents can be hazardous. Handle with care and avoid inhalation of dust.
-
Solvents: Dichloromethane and N,N-dimethylformamide are hazardous solvents. Consult their respective Safety Data Sheets (SDS) for detailed handling and disposal information.
Conclusion
This application note provides two detailed, scalable, and reliable protocols for the synthesis of this compound. The choice between the thionyl chloride and HATU-mediated amidation methods will depend on factors such as substrate sensitivity, cost considerations, and available equipment. The thionyl chloride route is more economical for large-scale production, while the HATU method offers milder conditions and potentially higher yields for more sensitive applications. Both protocols, when executed with the described precautions and process controls, will enable the efficient and safe production of this valuable chemical intermediate.
References
- 1. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for 4-(dimethylcarbamoyl)benzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
A Guide to a Misunderstood Scaffold: From a Supposed PARP Inhibitor to a Tool for Exploring Covalent Modification
Introduction: The Shifting Landscape of a Promising Chemical Scaffold
In the dynamic field of drug discovery, the initial hypothesis about a compound's mechanism of action can sometimes evolve dramatically with further investigation. Such is the case with the chemical scaffold represented by 4-(dimethylcarbamoyl)benzoic acid. This compound is structurally analogous to iniparib (BSI-201), a molecule that once generated significant excitement as a potential poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.[1] However, subsequent rigorous studies revealed that iniparib is not a bona fide PARP inhibitor.[2][3] Instead, its biological effects are now largely attributed to the non-selective covalent modification of cysteine-containing proteins.[1][2][3]
This revised understanding of the closely related iniparib provides a critical lens through which to view the potential applications of this compound. While not a direct therapeutic agent itself, this readily available chemical entity serves as a valuable tool for drug discovery professionals in several capacities:
-
A starting point for the rational design of novel covalent inhibitors: By understanding the reactivity of the scaffold, medicinal chemists can modify its structure to enhance selectivity for a specific protein target.
-
A negative control in studies involving iniparib: Given the historical context, this compound can be used in parallel with iniparib to dissect PARP-independent effects.
-
A probe to investigate the broader biological consequences of non-selective cysteine modification: The compound can be employed in cellular and proteomic studies to identify proteins susceptible to this type of covalent labeling.
This application note provides a comprehensive guide for researchers utilizing this compound in their drug discovery endeavors. We will delve into the mechanistic insights gained from the study of iniparib, present protocols for characterizing potential covalent modifiers, and offer a forward-looking perspective on how this scaffold can be leveraged for the development of novel therapeutics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [4] |
| Molecular Weight | 193.2 g/mol | [4] |
| CAS Number | 34231-49-7 | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [5] |
The Iniparib Story: A Paradigm Shift in Understanding Mechanism of Action
The journey of iniparib from a promising PARP inhibitor to a non-selective cysteine modifier is a powerful case study in the importance of rigorous mechanistic validation in drug discovery. Initially, iniparib showed promising results in clinical trials for triple-negative breast cancer, and it was believed to function by inhibiting the PARP enzyme, a key player in DNA repair.[1] This hypothesis was particularly attractive because inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
However, further investigation revealed that iniparib and its metabolites do not inhibit PARP activity in enzymatic or cellular assays.[2][3] Instead, it was discovered that iniparib acts as a prodrug, and its active metabolites are highly reactive electrophiles that form covalent adducts with the sulfhydryl groups of cysteine residues on a wide range of proteins.[2][3][6] This non-selective modification of numerous proteins leads to widespread cellular dysfunction and cytotoxicity, which likely accounts for its observed anti-tumor activity.
This revelation has profound implications for the use of scaffolds like this compound. It underscores the necessity of moving beyond initial hypotheses and employing robust experimental approaches to definitively determine a compound's true mechanism of action.
Investigating the Potential for Covalent Modification
Given the known reactivity of the related iniparib scaffold, a primary application of this compound in a research setting is to investigate its potential as a covalent modifier of proteins. The following section outlines key experimental protocols to characterize such activity.
Workflow for Characterizing Covalent Inhibitors
References
- 1. Iniparib - LKT Labs [lktlabs.com]
- 2. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | 34231-49-7 [chemicalbook.com]
- 5. CAS 21928-11-0: Benzoic acid, 4-[(dimethylamino)carbonyl]-… [cymitquimica.com]
- 6. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]
The Rising Star in Coordination Chemistry: 4-(dimethylcarbamoyl)benzoic Acid as a Versatile Ligand
In the ever-evolving landscape of coordination chemistry and materials science, the quest for novel ligands that impart unique structural and functional properties to metal-organic frameworks (MOFs) and coordination polymers is paramount. Among the myriad of organic linkers, 4-(dimethylcarbamoyl)benzoic acid is emerging as a ligand of significant interest. Its unique combination of a rigid carboxylic acid group for metal coordination and a polar, sterically influential dimethylcarbamoyl moiety offers exciting possibilities for the design of functional materials with applications in catalysis, gas storage, and drug delivery. This guide provides an in-depth exploration of this compound as a ligand, complete with detailed protocols and application insights for researchers and professionals in the field.
Ligand Profile: Understanding this compound
This compound is a derivative of benzoic acid characterized by a dimethylcarbamoyl group at the para position. This substitution pattern provides a bifunctional nature to the molecule. The carboxylate group serves as the primary coordination site, readily forming bonds with a variety of metal ions. The dimethylcarbamoyl group, while generally not directly involved in coordination, plays a crucial role in dictating the secondary coordination sphere and influencing the overall topology of the resulting framework through steric hindrance and potential for hydrogen bonding.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol [1] |
| CAS Number | 34231-49-7[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols. |
The presence of the amide functionality introduces a degree of polarity and the potential for intermolecular interactions, which can be exploited to construct robust supramolecular architectures.
Synthesis of Coordination Complexes: A General Protocol
The synthesis of coordination polymers and MOFs using this compound typically involves solvothermal or hydrothermal methods. These techniques facilitate the crystallization of the extended network structure. While specific conditions will vary depending on the chosen metal ion and desired topology, a generalizable protocol is presented below. This protocol is based on established methods for similar benzoic acid-derived ligands.[2][3]
Protocol: Solvothermal Synthesis of a Zinc-based Coordination Polymer
This protocol provides a representative method for the synthesis of a coordination polymer using this compound and a zinc(II) salt.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20-25 mL)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Mixing: Slowly add the zinc nitrate solution to the ligand solution while stirring. A clear solution or a fine precipitate may form.
-
Solvothermal Reaction: Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. It can also act as a template or coordinating solvent in some cases.
-
Temperature and Time: The solvothermal conditions (120 °C for 48 hours) provide the necessary energy to overcome the kinetic barriers for crystal nucleation and growth, leading to well-defined crystalline products.
-
Slow Cooling: Gradual cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Below is a DOT language script visualizing the general workflow for the synthesis and characterization of coordination polymers.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Characterization of the Coordination Compound
A thorough characterization is essential to confirm the structure and properties of the synthesized material. The following techniques are typically employed:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional atomic arrangement of the coordination polymer, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample and to compare the experimental pattern with the one simulated from SC-XRD data.
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the material and the presence of coordinated or guest solvent molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the carboxylate group to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is a key indicator.
-
Luminescence Spectroscopy: Many coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit interesting photoluminescent properties that can be investigated for sensing applications.[2]
Potential Applications in Research and Development
The unique structural features of coordination polymers derived from this compound open up a range of potential applications.
Heterogeneous Catalysis
The porous nature of many MOFs allows them to act as heterogeneous catalysts. The dimethylcarbamoyl group, with its potential for hydrogen bonding, could play a role in substrate recognition and orientation within the pores, enhancing catalytic activity and selectivity.[4][5] For instance, similar frameworks have shown promise in Knoevenagel condensation reactions.
Gas Storage and Separation
The ability to tune the pore size and surface chemistry of MOFs by judicious choice of ligands is central to their application in gas storage and separation. The polar amide groups within a framework constructed from this compound could lead to preferential adsorption of polar gas molecules like CO₂.
Drug Delivery
Biocompatible MOFs are being extensively investigated as carriers for drug delivery.[3][6] Zinc-based MOFs are particularly attractive due to the low toxicity of zinc.[3] The functional groups on the ligand can influence the loading and release kinetics of drug molecules. The amide functionality of this compound could offer specific interactions with drug molecules containing complementary hydrogen bonding motifs.
The following DOT script illustrates the logical relationship between the ligand's structure and the potential applications of the resulting coordination polymers.
Caption: Relationship between ligand structure and material applications.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in the field of coordination chemistry. Its unique combination of a robust coordinating group and a functional, sterically demanding substituent provides a rich platform for the design of novel metal-organic materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile ligand. Future research will likely focus on the synthesis of a wider range of coordination polymers with different metal ions, a detailed investigation of their porous properties, and a thorough evaluation of their performance in catalytic and biomedical applications.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four cobalt(ii) coordination polymers with diverse topologies derived from flexible bis(benzimidazole) and aromatic dicarboxylic acids: syntheses, crystal structures and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of 4-(dimethylcarbamoyl)benzoic acid
Abstract
This application note describes a robust, selective, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(dimethylcarbamoyl)benzoic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed using a UV-Vis detector. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control, stability studies, and research applications in the pharmaceutical and chemical industries.[1][2][3]
Introduction and Scientific Rationale
This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and specialty polymers. Its chemical structure, featuring both a carboxylic acid and a tertiary amide on a benzene ring, imparts a moderate polarity. Accurate quantification is crucial for ensuring product purity, monitoring reaction kinetics, and performing quality control.
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile and polar compounds.[4] A reversed-phase (RP-HPLC) approach was selected for this method. This choice is predicated on the hydrophobic nature of the compound's backbone, which allows for strong interaction with a non-polar stationary phase like C18.[4][5] The mobile phase, a polar mixture of water and an organic modifier (acetonitrile), is used to elute the analyte. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (a weak acid), thereby preventing peak tailing and ensuring a single, sharp chromatographic peak for reliable quantification. This methodology is common for the analysis of aromatic acids.[6][7]
Chromatographic Principle
The separation is based on the partitioning of this compound between a non-polar, octadecyl-silane (C18) chemically bonded stationary phase and a polar mobile phase. The analyte is retained on the column through hydrophobic interactions. The elution strength of the mobile phase is modulated by the proportion of acetonitrile. An acidic pH is maintained to ensure the analyte is in its non-ionized form, leading to consistent retention and improved peak shape.
Materials and Methodology
Instrumentation and Equipment
-
HPLC System with a UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Data Acquisition and Processing Software
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials with caps and septa
-
Syringe filters (0.45 µm, PTFE or nylon)
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade) or Formic acid (for MS compatibility)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides sufficient hydrophobicity for retaining the analyte.[4]
-
Mobile Phase: A 40:60 ratio of acetonitrile to acidified water was found to provide an optimal retention time (approximately 4-6 minutes), allowing for good separation from the solvent front without an excessively long run time. Phosphoric acid is a common and effective acidifier for UV-based HPLC.[7]
-
Wavelength: The selection of 240 nm is based on the UV absorbance maximum of the benzoyl chromophore, ensuring high sensitivity.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations.
Protocols
Mobile Phase Preparation (1 L)
-
Add 600 mL of HPLC-grade water to a 1 L media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly.
-
Add 400 mL of acetonitrile.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. A typical calibration series might include 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Sonicate as needed to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][8]
System Suitability
Before each validation run, the system suitability was assessed by injecting the 25 µg/mL standard six times. The acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Retention Time | < 1.0% |
| %RSD of Peak Area | < 2.0% |
Specificity
Specificity was determined by injecting a blank (mobile phase) and a placebo sample. No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Linearity
Linearity was evaluated using five concentration levels (1 to 50 µg/mL). The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of > 0.999, indicating a strong linear relationship.
Accuracy and Precision
Accuracy and precision were assessed by analyzing samples at three concentration levels (low, medium, high) in triplicate on the same day (repeatability) and on three different days (intermediate precision).
-
Accuracy: The mean recovery was found to be between 98.0% and 102.0%.
-
Precision: The relative standard deviation (%RSD) for repeatability was less than 1.5%, and for intermediate precision, it was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration at which the analyte can be reliably detected was determined to be 0.2 µg/mL (based on a signal-to-noise ratio of 3:1).
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy was determined to be 0.7 µg/mL (based on a signal-to-noise ratio of 10:1).
Conclusion
The RP-HPLC method detailed in this application note is rapid, simple, and reliable for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent linearity, precision, accuracy, and specificity. It is well-suited for routine quality control analysis in both research and manufacturing environments.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. agilent.com [agilent.com]
- 7. longdom.org [longdom.org]
- 8. starodub.nl [starodub.nl]
Application Notes and Protocols: Leveraging 4-(dimethylcarbamoyl)benzoic acid in the Synthesis of High-Performance Aromatic Polyamides
Introduction: Expanding the Monomer Landscape for Advanced Polymers
The relentless pursuit of high-performance polymers with enhanced thermal stability, mechanical strength, and processability necessitates the exploration of novel monomeric building blocks. Aromatic polyamides, a class of polymers renowned for their exceptional properties, are traditionally synthesized from aromatic dicarboxylic acids and diamines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the innovative use of 4-(dimethylcarbamoyl)benzoic acid as a precursor for the synthesis of a novel dicarboxylic acid monomer and its subsequent polymerization into a high-performance aromatic polyamide.
The core challenge in utilizing this compound directly in polyamide synthesis is its monofunctional nature with respect to its carboxylic acid group. To overcome this, we present a scientifically robust, two-step synthetic strategy. The first part of this guide details the synthesis of a novel diether-dicarboxylic acid monomer, 4,4'-oxybis((dimethylcarbamoyl)benzoic acid) , through a nucleophilic aromatic substitution reaction. The second part provides a detailed protocol for the polymerization of this monomer with a standard aromatic diamine, 4,4'-oxydianiline (ODA), via the highly efficient Yamazaki-Higashi polycondensation method.[1][2]
The incorporation of the dimethylcarbamoyl moiety is anticipated to influence the final polymer's solubility and processing characteristics, potentially offering advantages over existing aromatic polyamides. Furthermore, the ether linkages in the polymer backbone are expected to impart improved flexibility without significantly compromising thermal stability.
Part 1: Synthesis of the Dicarboxylic Acid Monomer: 4,4'-oxybis((dimethylcarbamoyl)benzoic acid)
This section outlines the synthetic protocol for converting this compound into a polymerizable dicarboxylic acid monomer. The proposed synthesis is based on the well-established Williamson ether synthesis, a common method for forming ether linkages.[3]
Reaction Scheme:
Caption: Synthetic pathway for 4,4'-oxybis((dimethylcarbamoyl)benzoic acid).
Experimental Protocol: Monomer Synthesis
Materials:
-
4-Hydroxybenzoic acid
-
4-Chlorobenzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Thionyl chloride (SOCl₂)
-
Dimethylamine solution (e.g., 40% in water)
-
Toluene
-
Deionized water
Procedure:
-
Synthesis of 4-((4-cyanophenyl)oxy)benzoic acid:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 4-chlorobenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum to yield 4-((4-cyanophenyl)oxy)benzoic acid.
-
-
Hydrolysis to 4,4'-Oxybis(benzoic acid):
-
In a round-bottom flask, dissolve the 4-((4-cyanophenyl)oxy)benzoic acid (1.0 eq) in a mixture of aqueous sodium hydroxide solution (e.g., 10-20%) and ethanol.
-
Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
After cooling, remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution with concentrated HCl to precipitate the dicarboxylic acid.
-
Filter the white precipitate, wash with deionized water until the washings are neutral, and dry under vacuum at 80-100 °C to obtain 4,4'-oxybis(benzoic acid).
-
-
Synthesis of 4,4'-oxybis((dimethylcarbamoyl)benzoic acid):
-
Step 3a: Formation of the Diacid Chloride: In a fume hood, carefully add thionyl chloride (excess, e.g., 5-10 eq) to the dried 4,4'-oxybis(benzoic acid) (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture for 4-6 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4,4'-oxybis(benzoyl chloride).
-
Step 3b: Amination: Dissolve the crude diacid chloride in an anhydrous aprotic solvent like toluene.
-
In a separate flask, cool an aqueous solution of dimethylamine (excess, e.g., 4-5 eq) in an ice bath.
-
Slowly add the solution of the diacid chloride to the dimethylamine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer and wash it with dilute HCl, followed by water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final monomer, 4,4'-oxybis((dimethylcarbamoyl)benzoic acid).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 2: Polymer Synthesis via Yamazaki-Higashi Polycondensation
The Yamazaki-Higashi reaction is a powerful method for the synthesis of polyamides from dicarboxylic acids and diamines using a phosphite-based activating agent.[1][2] This method offers mild reaction conditions and typically yields high molecular weight polymers.
Polymerization Workflow:
Caption: Workflow for aromatic polyamide synthesis via Yamazaki-Higashi polycondensation.
Experimental Protocol: Polymerization
Materials:
-
4,4'-oxybis((dimethylcarbamoyl)benzoic acid) (synthesized as per Part 1)
-
4,4'-Oxydianiline (ODA), high purity, dried under vacuum before use
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous, dried under vacuum before use
-
Triphenylphosphite (TPP), distilled before use
-
Pyridine, anhydrous
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Monomer and Catalyst Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxybis((dimethylcarbamoyl)benzoic acid) (1.0 eq), 4,4'-oxydianiline (1.0 eq), and anhydrous lithium chloride (e.g., 5-10 wt% of the solvent).
-
Add anhydrous NMP to achieve a monomer concentration of approximately 10-15 wt%.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
-
Polycondensation Reaction:
-
To the clear monomer solution, add anhydrous pyridine (2.0 eq) followed by triphenylphosphite (2.2 eq).
-
Heat the reaction mixture to 115 °C with constant stirring.
-
Maintain the reaction at this temperature for 3-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove residual salts, solvent, and unreacted monomers.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Data Presentation and Characterization
The synthesized monomer and the resulting polymer should be thoroughly characterized to confirm their structure and properties.
Table 1: Characterization of the Monomer and Polymer
| Property | 4,4'-oxybis((dimethylcarbamoyl)benzoic acid) | Aromatic Polyamide |
| Appearance | White to off-white solid | Off-white to pale yellow fibrous solid |
| Melting Point (°C) | To be determined (TBD) by DSC | Glass Transition Temperature (Tg) to be determined by DSC |
| FTIR (cm⁻¹) | C=O (amide), C=O (acid), C-O-C (ether) | C=O (amide), N-H, C-O-C (ether), Aromatic C-H |
| ¹H NMR (δ, ppm) | Aromatic protons, N-CH₃ protons | Aromatic protons, N-H proton, N-CH₃ protons |
| Inherent Viscosity (dL/g) | Not applicable | TBD in a suitable solvent (e.g., NMP with LiCl) |
| Solubility | Soluble in polar aprotic solvents | TBD in various organic solvents |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: The progress of the monomer synthesis should be closely monitored by TLC or HPLC to ensure complete conversion and identify any side products.
-
Spectroscopic Confirmation: The chemical structures of the intermediate and final monomer, as well as the resulting polymer, must be unequivocally confirmed by FTIR and ¹H NMR spectroscopy. The disappearance of the carboxylic acid proton signal and the appearance of the amide proton signal in the polymer's ¹H NMR spectrum are key indicators of successful polymerization.
-
Molecular Weight Determination: The inherent viscosity of the polymer solution provides a reliable measure of the polymer's molecular weight. Consistent viscosity values across different batches will indicate the reproducibility of the polymerization protocol.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal properties of the final polymer, such as its glass transition temperature and thermal decomposition temperature, which are critical performance indicators.
Conclusion
This application note provides a detailed and scientifically grounded framework for the utilization of this compound in the synthesis of a novel aromatic polyamide. By first converting the monofunctional starting material into a polymerizable dicarboxylic acid, researchers can access a new class of high-performance polymers with potentially unique properties. The provided protocols, based on established and reliable chemical transformations, offer a clear pathway for the synthesis and characterization of these advanced materials. The successful implementation of these methods will contribute to the expansion of the monomer toolbox available for the design of next-generation polymers for a wide range of applications in research, industry, and medicine.
References
- 1. CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid - Google Patents [patents.google.com]
- 2. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(dimethylcarbamoyl)benzoic acid
Welcome to the technical support center dedicated to the synthesis of 4-(dimethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance reaction yields and product purity.
Section 1: Overview of the Synthetic Strategy
The most reliable and common laboratory-scale synthesis of this compound proceeds via a two-step route starting from monomethyl terephthalate. This strategy is favored because it circumvents the significant selectivity challenges associated with directly functionalizing the symmetric terephthalic acid, where the formation of the undesired bis-amide byproduct is a major issue.
The overall workflow involves:
-
Amide Bond Formation: Coupling of monomethyl terephthalate with dimethylamine to form the intermediate, methyl 4-(dimethylcarbamoyl)benzoate. This is the most critical, yield-determining step.
-
Saponification: Selective hydrolysis of the methyl ester group to yield the final carboxylic acid product.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is starting with monomethyl terephthalate recommended over terephthalic acid?
Starting with monomethyl terephthalate provides crucial chemoselectivity. Terephthalic acid has two identical carboxylic acid groups. Attempting to react it directly with dimethylamine, even with controlled stoichiometry, will almost invariably lead to a mixture of the desired mono-amide, the unreacted diacid, and the bis-amide byproduct (N,N,N',N'-tetramethylterephthalamide). Separating these compounds is challenging due to similar polarities. The mono-ester starting material ensures that the amidation occurs only at the free carboxylic acid site.
Q2: What are the most critical factors for achieving a high yield in the amide coupling step?
Three factors are paramount:
-
Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water present in the solvent, reagents, or glassware will quench this intermediate, reverting it to the starting carboxylic acid and reducing the yield.[1]
-
Efficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive electrophile to react with the amine. The choice of coupling reagent and ensuring its sufficient quantity are critical for complete activation.[1][2]
-
Appropriate Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. The base must be strong enough to facilitate the reaction but not so strong as to cause side reactions.
Q3: How do I choose the best coupling reagent for this synthesis?
The choice depends on factors like cost, scale, and the desired reaction rate. For this specific transformation, which involves a relatively simple amine and a non-chiral acid, several options are effective. Uronium/guanidinium-based reagents like HATU are highly efficient and fast but are more expensive. Carbodiimides like EDC (often used with an additive like HOBt or Oxyma) are a more cost-effective choice and are very reliable, though they may require longer reaction times. For a more classical approach, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is also highly effective but requires an extra synthetic step and careful handling of the reactive intermediate.[3][4]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of Methyl 4-(dimethylcarbamoyl)benzoate (Amide Coupling Step)
This is the most common failure point. A systematic diagnosis is key.
References
Technical Support Center: Purification of Crude 4-(Dimethylcarbamoyl)benzoic Acid
Welcome to the Technical Support Center for the purification of crude 4-(dimethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure the highest purity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: After recrystallization, my yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the problem:
-
Excessive Solvent Use: The most common culprit is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to dissolve your crude material completely. Add the hot solvent portion-wise until you observe full dissolution. If you've already used too much solvent, you can carefully evaporate a portion of it to concentrate the solution before cooling.
-
-
Incomplete Crystallization: The cooling process might be too short or not cold enough to induce maximum crystallization.
-
Solution: After cooling the flask to room temperature, place it in an ice-water bath for at least 30-60 minutes to significantly decrease the solubility of the product and maximize crystal formation.
-
-
Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities that require a hot filtration step, the product can crystallize on the filter paper or in the funnel stem upon slight cooling.
-
Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtration. Also, using a slight excess of the hot solvent (around 5-10%) can help keep the product in solution during this step.
-
-
Product Adsorption on Activated Charcoal: If you are using activated charcoal to remove colored impurities, using an excessive amount can lead to the adsorption of your desired product.
-
Solution: Use activated charcoal sparingly. A small amount (typically 1-2% by weight of your crude product) is often sufficient.
-
Question 2: My purified this compound is still showing impurities by TLC or NMR analysis. What could be the reason?
Answer:
Persistent impurities often indicate that the chosen purification method is not optimal for the specific contaminants present. Consider the following:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to your target compound, leading to their incorporation into the crystal lattice.
-
Solution: A different recrystallization solvent or a solvent pair might be necessary to alter the relative solubilities. For instance, if a polar solvent was used, try a less polar one or a mixture. Alternatively, a different purification technique like column chromatography might be required.
-
-
Incomplete Removal of Starting Materials: The most likely impurities are unreacted starting materials from the synthesis. A common route to this compound is the reaction of a terephthalic acid derivative (like terephthaloyl chloride or a terephthalate ester) with dimethylamine.
-
Potential Impurities:
-
Terephthalic Acid: A common di-acid impurity.
-
Unreacted Terephthaloyl Chloride: Highly reactive and likely to hydrolyze to terephthalic acid during workup.
-
Dimethylamine Hydrochloride: A salt byproduct.
-
-
Solution: An acid-base extraction during the workup, prior to recrystallization, can be highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the carboxylic acid group of your product, making it water-soluble and separating it from neutral or basic impurities. The aqueous layer can then be acidified to precipitate the pure product.
-
Question 3: During the cooling phase of recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a high concentration of impurities lowering the melting point of the mixture or a very rapid cooling process.
-
Solutions:
-
Slower Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow down the cooling rate.
-
Increase Solvent Volume: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. This lower concentration can reduce the saturation point to a temperature below the compound's melting point.
-
Induce Crystallization: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound can also initiate crystallization.
-
Change Solvent: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is generally the most effective and scalable method for purifying solid organic compounds like this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[1] For this particular molecule, which possesses both a polar carboxylic acid and an amide group, polar solvents are often a good starting point.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[2] A general rule of thumb is "like dissolves like." Given the polar nature of your compound, good starting points for solvent screening include:
-
Alcohols: Ethanol or isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Solvent Mixtures: An ethanol/water or acetone/hexane mixture can be effective if a single solvent is not ideal. In a solvent pair, one solvent should readily dissolve the compound, while the other (the "anti-solvent") should dissolve it poorly.
Q3: What are the expected physicochemical properties of this compound?
A3: While extensive data is not publicly available, we can infer properties based on its structure and analogous compounds.
-
Appearance: Likely a white to off-white crystalline solid.
-
Solubility: Expected to be soluble in polar organic solvents like ethanol, acetone, and DMF, with limited solubility in non-polar solvents like hexane.[1] Its solubility in water is likely low but will increase with temperature and at basic pH due to salt formation.
-
Melting Point: The melting point of the closely related 4-(dimethylamino)benzoic acid is reported to be in the range of 241-243 °C. The melting point of your compound may be in a similar range, and a sharp melting point is a good indicator of purity.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable alternative, especially for removing impurities with very similar solubility profiles to your product. However, it can be more time-consuming and may lead to lower yields, particularly on a larger scale. For amides, it's often recommended to first attempt purification by recrystallization.[1]
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling or stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven.
IV. Visualizing the Workflow
Troubleshooting Logic for Recrystallization:
Caption: A flowchart for troubleshooting common recrystallization issues.
V. References
-
What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethylcarbamoyl)benzoic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(dimethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important bifunctional molecule.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the presence of two reactive functional groups: a carboxylic acid and a tertiary amide. The choice of synthetic route can significantly impact yield, purity, and the profile of byproducts. The primary strategies involve either the formation of the amide bond from a precursor already containing the carboxylic acid (or a group that can be converted to it) or the selective modification of a symmetric starting material like a terephthalic acid derivative. This guide will explore the most common and effective approaches and provide solutions to potential pitfalls.
Recommended Synthetic Protocols
Two primary, reliable routes for the synthesis of this compound are presented below. These protocols are based on established chemical principles and analogous reactions reported in the literature. Optimization may be required based on your specific laboratory conditions and reagent purity.
Method 1: Amide Coupling of Terephthalic Acid Monomethyl Ester Chloride
This is a robust, multi-step approach that offers excellent control over selectivity, thus preventing the formation of the diamide byproduct.
Experimental Workflow: Method 1
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Step-by-Step Protocol:
-
Mono-esterification of Terephthalic Acid:
-
Suspend terephthalic acid (1 equivalent) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS, typically 4-8 hours).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield terephthalic acid monomethyl ester.
-
-
Formation of the Acyl Chloride:
-
Suspend the terephthalic acid monomethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude terephthalic acid monomethyl ester chloride, which should be used immediately in the next step.
-
-
Amidation with Dimethylamine:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add a solution of dimethylamine (2.0-2.5 equivalents, e.g., as a 2M solution in THF) dropwise.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-(dimethylcarbamoyl)benzoate.
-
-
Hydrolysis to the Final Product:
-
Dissolve the methyl 4-(dimethylcarbamoyl)benzoate in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with dilute HCl to a pH of 2-3.
-
The product will precipitate and can be collected by filtration, washed with cold water, and dried.
-
Method 2: Selective Amidation of Dimethyl Terephthalate
This method is a more direct, one-pot approach but requires careful control to maximize the yield of the desired mono-amide and minimize the formation of the di-amide byproduct.
Reaction Scheme: Method 2
Caption: Selective amidation of dimethyl terephthalate followed by hydrolysis.
Step-by-Step Protocol:
-
Selective Mono-amidation:
-
Dissolve dimethyl terephthalate (1 equivalent) in methanol.
-
Add a solution of dimethylamine (1.0-1.2 equivalents) in methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.5 equivalents) as a 30% solution in methanol.[1]
-
Reflux the mixture for 4-8 hours, monitoring the progress by TLC or LC-MS to maximize the formation of the mono-amide while minimizing the di-amide.[1]
-
Once the reaction is optimal, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude product will be a mixture of starting material, mono-amide, and di-amide.
-
-
Hydrolysis and Purification:
-
The crude mixture from the previous step is subjected to hydrolysis as described in Method 1, Step 4.
-
After acidification, the desired this compound, along with terephthalic acid (from hydrolysis of unreacted starting material) and the di-amide (which is stable to these hydrolysis conditions), will precipitate.
-
Purification is then achieved by recrystallization or column chromatography to separate the desired product from the byproducts.
-
Troubleshooting and FAQs
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid: Insufficient coupling reagent or deactivation of the reagent.[2] | - Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent (if using a direct coupling method from terephthalic acid). - Use fresh, high-quality coupling reagents. |
| Deactivation of the amine: Protonation of dimethylamine by the carboxylic acid forms a non-nucleophilic ammonium salt.[3][4] | - For direct coupling, pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[2] - Ensure a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) is present to neutralize any acid. | |
| Hydrolysis of intermediates: Presence of water can hydrolyze activated carboxylic acid species or acyl chlorides.[2] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Amounts of Di-amide Byproduct | Excess of dimethylamine or prolonged reaction time: In Method 2, using too much amine or reacting for too long will favor the formation of the di-amide.[1] | - Carefully control the stoichiometry of dimethylamine (use close to 1.0 equivalent). - Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the mono-amide is maximized. |
| High reactivity of the second ester/acid group: Once the first amide is formed, the second group may still be reactive. | - Consider using a protecting group strategy for one of the carboxylic acids if di-amide formation is a persistent issue. | |
| Product is Difficult to Purify | Presence of structurally similar impurities: Unreacted starting materials and byproducts like terephthalic acid or the di-amide can be challenging to separate. | - Recrystallization: Experiment with different solvent systems. A mixture like ethanol/water can be effective.[4] - Column Chromatography: Use a silica gel column. The addition of a small amount of acetic acid (0.5-1%) to the eluent (e.g., hexane/ethyl acetate) can improve the peak shape and separation of carboxylic acids.[5] |
| Product "oils out" during recrystallization: The product precipitates as an oil instead of a crystalline solid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[4] - Add a seed crystal of the pure product.[4] | |
| Incomplete Hydrolysis of the Ester (in Method 1 or 2) | Insufficient base or reaction time: The ester is resistant to hydrolysis. | - Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). - Gently heat the reaction mixture (e.g., to 40-50°C) to accelerate the hydrolysis. - Increase the reaction time and monitor for the disappearance of the starting ester. |
Data Summary: Reagents and Conditions
| Method | Starting Material | Key Reagents | Typical Solvent | Temperature | Key Considerations |
| 1: Acyl Chloride Route | Terephthalic acid | SOCl₂, Dimethylamine, LiOH/NaOH | DCM, THF/Water | 0°C to Reflux | - Multi-step but high selectivity. - Acyl chloride is moisture-sensitive. |
| 2: Selective Amidation | Dimethyl terephthalate | Dimethylamine, Sodium methoxide | Methanol | Reflux | - One-pot amidation. - Requires careful monitoring to minimize di-amide formation.[1][6] |
| 3: Direct Coupling | Terephthalic acid | Coupling reagent (e.g., EDCI, HATU), Dimethylamine, Base (e.g., DIPEA) | DMF, DCM | 0°C to RT | - Direct approach but can be challenging to achieve mono-selectivity. |
References
- 1. EP0110235A1 - Process for the preparation of terephthalic acid-monoamide derivatives - Google Patents [patents.google.com]
- 2. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid - Google Patents [patents.google.com]
Troubleshooting low solubility of 4-(dimethylcarbamoyl)benzoic acid
Technical Support Center: 4-(Dimethylcarbamoyl)benzoic Acid
Welcome to the technical support guide for this compound. This document serves as a centralized resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility. The molecule possesses both a polar carboxylic acid group and a more nonpolar aromatic ring with a dimethylcarbamoyl substituent. This dual nature is central to its challenging solubility profile.
The key factors are its acidic nature and its crystalline solid form. Like many carboxylic acids, its solubility is highly dependent on pH. In its protonated (neutral) state, it is less soluble in aqueous media, whereas in its deprotonated (anionic salt) state, solubility is significantly enhanced.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Predicted pKa | 3.90 ± 0.10 | [1] |
| Predicted XlogP | 0.5 | [2] |
-
pKa: The predicted pKa of ~3.9 is critical.[1] This is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base/salt) form. To achieve significant aqueous solubility, the pH of the solution must be raised well above the pKa.
-
XlogP: This value suggests a moderate lipophilicity, explaining its limited solubility in both purely aqueous and highly nonpolar organic solvents.
-
Solid Form: As a crystalline solid, energy is required to break the crystal lattice before solvation can occur. This lattice energy contributes to its low dissolution rate.[3]
Q2: I'm trying to dissolve this compound for a cell-based assay. My initial attempt in DMSO isn't working well. What should I do?
A2: This is a common issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, high concentrations of some compounds can be difficult to dissolve, even in DMSO.[4]
Causality: The issue may stem from an insufficient volume of solvent for the amount of solid, or the dissolution kinetics may be slow at room temperature. The solid's crystal lattice energy requires sufficient thermal energy and mechanical agitation to be overcome effectively.
Troubleshooting Workflow:
Detailed Steps:
-
Vortex: Ensure the vial is sealed and vortex vigorously for 1-2 minutes.
-
Gentle Heat: Warm the solution in a water bath at 37-50°C. Many compounds have higher solubility at elevated temperatures.[5] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide high-frequency agitation. This can effectively break up solid aggregates and accelerate dissolution.
-
Increase Solvent: If the above steps fail, it is likely you are exceeding the solubility limit. Add a known volume of DMSO to decrease the concentration and repeat the steps.
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium (pH 7.4). Why, and how can I fix this?
A3: This is the most frequent problem encountered with compounds of this type. It's a classic case of "solvent-shifting" precipitation.
Causality: this compound is highly soluble in 100% DMSO but practically insoluble in neutral aqueous buffers.[4] When you add the concentrated DMSO stock to the aqueous medium, the DMSO concentration plummets, and the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate.
The pH-Solubility Relationship: The core of the problem and its solution lies in the compound's pKa of ~3.9.[1]
-
At pH < 3.9: The carboxylic acid group is mostly protonated (-COOH). The molecule is neutral and has low aqueous solubility.
-
At pH > 5.9 (ideally 2+ units above pKa): The group is almost entirely deprotonated (-COO⁻). The molecule is now an anion (a salt), which is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a primary stock solution.
-
Weigh Compound: Accurately weigh 1.932 mg of this compound (MW = 193.2 g/mol ).
-
Add Solvent: Add the solid to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity DMSO.
-
Dissolve: Vortex the solution vigorously for 2 minutes. If not fully dissolved, warm the vial to 37°C for 10 minutes and vortex again. Use sonication if necessary.
-
Verify: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.[4]
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]
Protocol 2: pH-Adjusted Dilution into Aqueous Buffer (e.g., for Biochemical Assays)
This protocol is designed to prevent precipitation upon dilution from an organic stock into an aqueous medium.
-
Prepare Alkaline Buffer: Start with your target aqueous buffer (e.g., PBS). Adjust the pH to ~8.0-8.5 using a small amount of 1 M NaOH. This pre-adjusted high pH will ensure the compound is immediately converted to its soluble salt form upon dilution.
-
Calculate Dilution: Determine the volume of DMSO stock needed. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[8]
-
Perform Dilution: Add the small volume of the DMSO stock solution directly into the vortexing alkaline buffer. This rapid mixing and pre-adjusted pH are critical for preventing localized concentration spikes that can lead to precipitation.
-
Final pH Adjustment: After the compound is fully dissolved in the alkaline buffer, you can carefully adjust the pH back down to your final experimental pH (e.g., 7.4) using dilute HCl. Perform this step slowly while stirring. The compound should remain in solution due to being properly solvated, but monitor for any cloudiness.
-
Use Immediately: It is best practice to use aqueous working solutions fresh. Do not store them for extended periods, as the compound may slowly precipitate over time.[9]
Advanced Strategies
Q4: I need a very high concentration in my aqueous medium, and simple pH adjustment isn't enough. What else can I try?
A4: For challenging applications requiring high concentrations, several formulation strategies can be employed. These generally involve using excipients to enhance solubility.[10]
-
Co-solvents: Adding a water-miscible co-solvent like PEG 400 or propylene glycol to the final aqueous solution can increase the solubility of the compound.[3][11] A common approach is to prepare a formulation containing a mixture of water, a co-solvent, and a surfactant.
-
Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 form micelles in aqueous solutions.[12] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, allowing it to be dispersed in the aqueous medium.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can form an inclusion complex with the cyclodextrin, where the nonpolar part of the molecule resides in the cavity, dramatically increasing its apparent water solubility.[13]
When using these advanced methods, it is imperative to run vehicle controls in your experiments to ensure that the formulation excipients themselves do not affect the biological outcome.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-(dimethylcarbamoyl)benzoic acid during reaction
Welcome to the technical support center for 4-(dimethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and practical guidance to prevent its degradation during chemical reactions.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
This compound has two primary points of reactivity that can lead to degradation under common laboratory conditions: the N,N-dimethylcarbamoyl (amide) group and the carboxylic acid group. The two main degradation pathways are:
-
Hydrolysis of the Amide Bond: The amide linkage can be cleaved by hydrolysis, especially under strong acidic or basic conditions, to yield terephthalic acid and dimethylamine. This reaction is often catalyzed by hydronium or hydroxide ions.[1]
-
Decarboxylation of the Carboxylic Acid: The carboxylic acid group can be removed as carbon dioxide (CO₂), particularly at elevated temperatures, to form N,N-dimethylbenzamide.[2]
These pathways are critical to consider when planning reactions involving this compound.
References
Technical Support Center: HPLC Method Optimization for 4-(dimethylcarbamoyl)benzoic acid
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-proven framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 4-(dimethylcarbamoyl)benzoic acid. We will move beyond simple procedural steps to explore the underlying scientific principles, enabling you to make informed decisions and resolve issues with confidence.
Understanding the Analyte: this compound
Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a small organic molecule whose structure dictates its behavior in a reverse-phase HPLC system.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₁NO₃ | --- |
| Molecular Weight | 193.2 g/mol [1] | Indicates good solubility in common organic solvents used in HPLC. |
| Predicted pKa | 3.90 ± 0.10[1] | The carboxylic acid moiety will be ionized above this pH. Mobile phase pH control is critical for retention and peak shape. |
| Appearance | White to off-white solid[1] | Standard sample preparation procedures should be effective. |
| UV Absorbance | Expected UV λmax ~220-235 nm | Based on the benzoic acid chromophore, detection in the low UV range will provide high sensitivity.[2] |
Part 1: Method Development & Optimization
This section addresses the key questions that arise during the initial phases of creating a robust HPLC method.
Q1: How do I select the appropriate HPLC column?
Answer: The choice of a stationary phase is the foundation of your separation. For a polar aromatic acid like this compound, a standard C18 (L1) column is the recommended starting point due to its versatility and hydrophobic retention mechanism.
-
Expertise & Experience: While a standard C18 is a workhorse, consider the silica backbone. Modern, high-purity silica columns with end-capping are essential.[3] End-capping neutralizes residual silanol groups on the silica surface, which can cause significant peak tailing with acidic compounds like ours.[3][4] If you still observe tailing, a column with a polar-embedded phase can offer alternative selectivity and improved peak shape.[5]
-
Recommended Column Dimensions:
-
For standard analysis: 4.6 mm x 150 mm, 5 µm particle size.
-
For higher throughput (UHPLC): 2.1 mm x 50-100 mm, <2 µm particle size.
-
Q2: What is a good starting mobile phase and how do I optimize the pH?
Answer: A simple mobile phase of acetonitrile and water is the best starting point. The critical parameter to control is the pH of the aqueous portion.
-
Causality Behind pH Selection: The pKa of our analyte is approximately 3.9.[1] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be adjusted to keep the analyte in a single ionic state. For a carboxylic acid, this means working at a pH at least 1.5-2 units below the pKa.
-
Recommended Starting Point:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1)
-
Mobile Phase B: Acetonitrile
-
Rationale: At a pH of ~2.1, the carboxylic acid group will be fully protonated (non-ionized), leading to optimal retention on a C18 column and minimizing the potential for peak tailing caused by secondary interactions with the stationary phase.[5] Using a buffer like phosphate is crucial for pH stability and reproducibility.[6]
-
Q3: What detection wavelength should I use?
Answer: Based on the structure, which contains a benzoic acid chromophore, a detection wavelength in the low UV range is appropriate. A good starting point is 230 nm .[7]
-
Trustworthiness & Verification: To confirm the optimal wavelength, you should run a UV scan of your analyte standard using your HPLC's photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) will provide the best signal-to-noise ratio. Benzoic acid itself has a λmax around 221-228 nm.[2]
Q4: Should I use an isocratic or gradient method?
Answer: For initial method development and for analyzing the pure compound, an isocratic method is often sufficient. However, if you are analyzing it in a complex matrix with other impurities, a gradient method will be necessary to ensure adequate resolution and a reasonable run time.
-
Recommended Starting Gradient:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-10 min: Ramp to 90% Acetonitrile
-
10-12 min: Hold at 90% Acetonitrile
-
12-12.5 min: Return to 10% Acetonitrile
-
12.5-17 min: Re-equilibration at 10% Acetonitrile
-
-
This "scouting gradient" allows you to determine the approximate elution conditions for your analyte, which you can then use to build a more optimized (and faster) method.
-
Workflow for HPLC Method Development
Caption: A streamlined workflow for systematic HPLC method development.
Suggested Starting HPLC Protocol
This protocol provides a robust starting point for your experiments.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
| Run Time | 15-20 minutes (gradient dependent) |
| Diluent | 50:50 Acetonitrile:Water |
System Suitability Criteria:
| Test | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 1.5[5] |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | < 2.0% (from 5 replicate injections) |
| %RSD of Retention Time | < 1.0% (from 5 replicate injections) |
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This section addresses common issues in a direct Q&A format.
Q: Why is my peak for this compound tailing?
Answer: Peak tailing is the most common peak shape problem in reverse-phase HPLC and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[6][8]
-
Primary Cause 1: Mobile Phase pH is too high.
-
Explanation: If the mobile phase pH is close to or above the analyte's pKa (~3.9), a portion of the molecules will be ionized (deprotonated). These negatively charged carboxylate ions can interact strongly with residual, positively charged sites on the silica surface, causing tailing.[8]
-
Solution: Ensure your mobile phase pH is low. Using 0.1% phosphoric acid (pH ~2.1) should suppress this ionization and significantly improve peak shape.[4]
-
-
Primary Cause 2: Secondary Silanol Interactions.
-
Explanation: Even with end-capping, some free silanol groups (Si-OH) may exist on the column packing.[4] Basic functional groups on an analyte can interact with these acidic silanols, but in the case of our acidic analyte, tailing can still occur if there are active sites on the column.[3]
-
Solution:
-
Use a high-purity, well-end-capped column. Older or lower-quality columns are more prone to this issue.[4]
-
Flush the column. Contaminants from previous analyses can bind to the column and create active sites. Flush with a strong solvent like 100% acetonitrile or isopropanol.[5][9]
-
Replace the column. Columns are consumables and degrade over time. If performance does not improve after flushing, the column may be at the end of its life.[5]
-
-
-
Primary Cause 3: Extra-Column Volume.
-
Explanation: Excessive volume from long tubing between the column and detector, or poorly made fittings, can cause band broadening that manifests as tailing.[5][10]
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure all fittings are properly seated to minimize dead volume.[10]
-
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing.
Q: Why are my retention times shifting?
Answer: Retention time stability is critical for reliable identification and quantification. Shifts can indicate a problem with the pump, mobile phase, column, or temperature.[11][12] A systematic approach is key to diagnosis.[13]
-
Cause 1: Mobile Phase Composition Change.
-
Explanation: In reverse-phase, even a small change in the organic-to-aqueous ratio can cause significant shifts in retention time.[14] This could be due to improper mixing, evaporation of the more volatile organic solvent, or an error in preparation.[11]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using a low-pressure gradient system, ensure all solvent lines are primed and free of bubbles.[10]
-
-
Cause 2: Inadequate Column Equilibration.
-
Explanation: If you change the mobile phase composition, the column requires sufficient time to equilibrate before it will provide stable retention times.[15]
-
Solution: After starting the pump or following a gradient, always allow at least 10-20 column volumes of the initial mobile phase to pass through the column before injecting your first sample.[15][16]
-
-
Cause 3: Fluctuating Column Temperature.
-
Cause 4: Flow Rate Inconsistency.
-
Explanation: A change in flow rate will directly and proportionally affect retention times.[13] This can be caused by a leak in the system or a failing pump seal.[12][17]
-
Solution: Check the system pressure. If it is lower than usual or fluctuating, check all fittings for leaks. If no leaks are found, the pump may require maintenance.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is a guard column and should I use one?
Answer: A guard column is a short, disposable column installed between the injector and the analytical column. It uses the same stationary phase as the analytical column. Its purpose is to adsorb strongly retained impurities and particulates from the sample matrix, thereby protecting and extending the life of the more expensive analytical column.[6][10] For routine analysis, especially with samples that are not perfectly clean, using a guard column is a highly recommended and cost-effective practice.[9]
Q: How can I ensure my method is reproducible from day to day?
Answer: Method reproducibility is paramount for generating reliable data.
-
Detailed SOP: Have a clear, written Standard Operating Procedure for mobile phase and sample preparation.
-
Fresh Mobile Phase: Always prepare the mobile phase fresh for each run. Buffered mobile phases, in particular, should not be stored for long periods.[9]
-
System Suitability: Begin every analytical run with a system suitability test (e.g., 5 replicate injections of a standard) to confirm the system is performing within established criteria before analyzing samples.[5]
-
Column Care: Dedicate a specific column to the method and log its usage. Flush it with a strong, non-buffered solvent after each run and store it according to the manufacturer's instructions.
Q: My sample is dissolved in a strong solvent like DMSO. Is this a problem?
Answer: Yes, this can be a significant problem. If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion, including splitting and fronting.[10] The sample essentially travels down the column in its own strong solvent bubble before it can properly interact with the stationary phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If you must use a stronger solvent for solubility reasons, inject the smallest possible volume to minimize the effect.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. hplc.eu [hplc.eu]
- 7. longdom.org [longdom.org]
- 8. chromtech.com [chromtech.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-(dimethylcarbamoyl)benzoic acid
Welcome to the technical support guide for the LC-MS/MS analysis of 4-(dimethylcarbamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in the context of my this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These co-eluting components, which can include phospholipids, salts, proteins, and metabolites, interfere with the ionization process in the mass spectrometer's source.[1][3] This interference can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of your quantitative results.[2][4][5]
Q2: I'm seeing poor reproducibility in my quality control (QC) samples. Could this be a sign of matrix effects?
A2: Absolutely. Poor reproducibility and high variability in QC samples are classic indicators of inconsistent matrix effects.[6] If the composition of the matrix varies slightly from one sample to another (which is common with individual patient or animal samples), the degree of ion suppression or enhancement can also vary, leading to scattered and unreliable results.[7] Other common signs include non-linear calibration curves, reduced sensitivity, and inconsistent peak areas across different batches of the biological matrix.[6]
Q3: Why is Electrospray Ionization (ESI) so susceptible to matrix effects for an acidic compound like this?
A3: Electrospray Ionization (ESI) is a complex process that relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions.[8] Matrix components can interfere in several ways:
-
Competition for Charge: Co-eluting compounds can compete with this compound for protons (in positive mode) or charge sites on the droplet surface (in negative mode).[5]
-
Changes in Droplet Properties: Non-volatile matrix components like salts and lipids can alter the droplet's surface tension and viscosity, hindering efficient solvent evaporation and preventing the analyte from being released as a gas-phase ion.
-
Ion Pairing: In the ESI plume, oppositely charged species can neutralize the charged analyte, preventing it from reaching the detector.
Given that this compound is a small acidic molecule, it is typically analyzed in negative ion mode. Endogenous compounds in biological matrices, such as phospholipids, are also readily ionized and are a primary cause of ion suppression in ESI.[9]
Q4: How can I definitively prove that matrix effects are impacting my assay?
A4: The most direct method is a quantitative matrix effect assessment. This involves comparing the analyte's response in a neat (clean) solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process (a post-extraction spike).[1][6] The result is expressed as a Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines often recommend performing this test with at least six different lots of the biological matrix to assess variability.[6][10][11] For a detailed methodology, please refer to Protocol 1: Quantitative Assessment of Matrix Effects .
Troubleshooting Guides & Optimization Strategies
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in QC Samples
High variability is often a direct result of inconsistent ion suppression across different samples. The most robust solution is a multi-faceted approach focusing on both compensation and reduction of the matrix effect.
Core Strategy: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
Causality: A SIL-IS is the gold standard for quantitative bioanalysis because it is chemically identical to the analyte, differing only in isotopic composition (e.g., containing ²H or ¹³C).[12][13] Therefore, it co-elutes chromatographically and experiences the exact same extraction inefficiencies and matrix-induced ionization suppression or enhancement as the analyte.[14][15] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to a significant improvement in precision and accuracy.[7][13]
Actionable Step: Synthesize or procure a SIL-IS for this compound (e.g., d3- or d6-labeled on the dimethylamino group). Incorporate it into all samples, calibrators, and QCs at the very beginning of the sample preparation process.
Supporting Strategy: Enhance Sample Preparation Consistency
Even with a SIL-IS, minimizing the source of the variability is crucial for a rugged method. Inconsistent sample preparation can lead to varying levels of matrix components in the final extract.
Actionable Steps:
-
Optimize Extraction: Move beyond simple protein precipitation. Develop a robust Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method to selectively isolate the analyte and remove a larger portion of interfering matrix components. See Protocol 2 and Protocol 3 .
-
Automate: If possible, use automated liquid handlers for sample preparation to minimize human error and ensure consistent timing and volumes for each step.
Issue 2: Poor Sensitivity and Inaccurate Quantification
This issue points to significant and consistent ion suppression, where the analyte signal is being drastically reduced, potentially dropping below the desired limit of quantification (LLOQ).
Core Strategy: Improve Sample Cleanup to Remove Key Interferences
Causality: The primary culprits for ion suppression in biofluids are phospholipids.[9][16] These molecules are abundant in plasma and serum and have a tendency to elute in the middle of typical reversed-phase chromatographic gradients, potentially co-eluting with your analyte. Their removal is one of the most effective ways to boost analyte signal and improve assay robustness.[17]
Actionable Steps:
-
Phospholipid Removal (PLR) Plates/Cartridges: Implement specialized sample preparation products that combine protein precipitation with a sorbent that specifically captures and removes phospholipids.[16][17] See Protocol 4: Phospholipid Removal using a Pass-Through Plate .
-
Mixed-Mode SPE: Use a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms.[18] For an acidic analyte like this compound, a mixed-mode anion exchange sorbent can provide superior cleanup compared to a simple reversed-phase sorbent.
Supporting Strategy: Optimize Chromatographic Separation
Causality: If interfering matrix components can be chromatographically separated from the analyte peak, their suppressive effect will be eliminated.[4][19] The goal is to move the analyte's retention time away from the "suppression zones," which can be identified using a post-column infusion experiment.[6]
Actionable Steps:
-
Adjust Gradient: Modify the gradient slope. A shallower gradient can increase the separation between the analyte and closely eluting interferences.
-
Change Mobile Phase pH: Since this compound is acidic, manipulating the mobile phase pH can significantly alter its retention time, potentially moving it away from interfering peaks.[18]
-
Consider a Different Column Chemistry: If a standard C18 column is not providing adequate separation, explore alternative stationary phases like Phenyl-Hexyl or embedded polar group (EPG) columns, which offer different selectivities.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, generic. | Least effective cleanup, high levels of residual matrix components, significant ion suppression.[16][18] | Early discovery, high-throughput screening where speed is prioritized over ultimate performance. |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts, can be highly selective.[18] | Can have low recovery for polar analytes, requires solvent optimization, can be labor-intensive.[18][20] | Analytes with good solubility in water-immiscible organic solvents. |
| Solid-Phase Extraction (SPE) | Provides very clean extracts, high analyte concentration factor, highly selective.[21][22] | Requires method development, can be more expensive and time-consuming than PPT. | Regulated bioanalysis, methods requiring high sensitivity and robustness. |
| Phospholipid Removal (PLR) | Excellent removal of a key interference class, simple workflow.[16][23] | Primarily targets phospholipids; may not remove other interfering small molecules. | Any ESI-based method analyzing plasma or serum where ion suppression is a concern. |
Visualization of Key Concepts
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the process of ion suppression and a logical approach to troubleshooting.
Caption: A diagram illustrating how matrix interferents compete with the target analyte for charge and access to the droplet surface within the ESI source, leading to a reduced analyte signal at the MS detector.
Caption: A decision-tree workflow for systematically diagnosing and mitigating matrix effects, from initial assessment to final method validation.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at low and high QC concentrations into the final reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final evaporation step (if any), spike this compound at the same low and high QC concentrations into the processed blank matrix extracts.[6]
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot and concentration:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation: An MF value between 0.8 and 1.2 is often considered acceptable, but this can vary.[1] A value < 1 indicates suppression; > 1 indicates enhancement.
-
If using a SIL-IS, calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
The goal is for the IS-Normalized MF to be close to 1.0, demonstrating that the IS effectively compensates for the matrix effect.[1]
-
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a generic protocol using a polymeric reversed-phase SPE sorbent, which is a good starting point for acidic compounds.[24]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. This step ensures the carboxylic acid group on the analyte is protonated (neutral), promoting strong retention on the reversed-phase sorbent.[24][25]
-
Condition: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences while retaining the analyte.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile. To improve elution, a small amount of base (e.g., 2% ammonium hydroxide in methanol) can be used to deprotonate the analyte, reducing its interaction with the sorbent.[25]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
This protocol uses pH adjustment to selectively extract the acidic analyte.[20][26]
-
Sample Acidification: To 200 µL of plasma, add 50 µL of 1M HCl to acidify the sample to a pH < 2. This ensures the analyte is in its neutral, protonated form.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Optional Back-Extraction (for cleaner sample):
-
Add 500 µL of a basic aqueous solution (e.g., 0.1M ammonium hydroxide) to the collected organic phase. Vortex and centrifuge.[27]
-
The analyte, now deprotonated and charged, will move into the aqueous phase, leaving neutral impurities behind in the organic layer.
-
Collect the aqueous layer, re-acidify with formic or acetic acid, and perform a final extraction back into an organic solvent.
-
-
Dry and Reconstitute: Evaporate the final organic extract to dryness and reconstitute in the mobile phase.
Protocol 4: Phospholipid Removal using a Pass-Through Plate
This protocol describes a simple and effective method for removing phospholipids.[16]
-
Protein Precipitation: In a 96-well collection plate, add 300 µL of cold acetonitrile (containing your SIL-IS) to 100 µL of plasma sample.
-
Mix: Mix thoroughly (e.g., by vortexing or repeated pipetting) to precipitate the proteins.
-
Transfer and Filter: Place the phospholipid removal plate on top of a clean collection plate. Transfer the entire mixture from step 2 into the wells of the removal plate.
-
Apply Vacuum/Pressure: Apply a vacuum or positive pressure to pull the sample through the plate's sorbent and filter. The supernatant passes through while proteins and phospholipids are retained.
-
Inject: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if a concentration step is needed.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. waters.com [waters.com]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 18. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 21. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Recrystallization of 4-(Dimethylcarbamoyl)benzoic Acid
Welcome to the technical support center for the recrystallization of 4-(dimethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
Understanding the fundamental properties of this compound is the first step in developing a robust recrystallization protocol. Key properties include its melting point, which provides a benchmark for purity, and its solubility in various solvents.
| Property | Value | Source |
| CAS Number | 34231-49-7 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | N/A |
| Molecular Weight | 193.20 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 154-157 °C | [3] |
The relatively high melting point suggests that "oiling out," a phenomenon where the compound melts in the hot solvent before dissolving, might be a concern if using high-boiling point solvents.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure of this compound, which contains both a polar carboxylic acid and a polar amide group, as well as an aromatic ring, a range of solvents could be suitable. A general rule of thumb is that solvents with functional groups similar to the solute are often good choices.[4]
Solvent Selection Protocol:
-
Initial Screening: Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent. Common choices for compounds with similar functionalities include water, ethanol, acetone, and ethyl acetate.[4][5]
-
Observation at Room Temperature: Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
Heating: Gently heat the test tubes. The compound should fully dissolve in a good solvent upon heating.
-
Cooling: Allow the solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
Given its benzoic acid backbone, water is a potential recrystallization solvent, as benzoic acid's solubility in water increases significantly with temperature.[5][6] However, the presence of the dimethylcarbamoyl group may alter this behavior. Ethanol/water or acetone/water mixtures are also excellent candidates to explore.[7]
Q3: What are the most common issues encountered during the recrystallization of this compound and how can I resolve them?
Several challenges can arise during recrystallization. Here are some of the most common, along with troubleshooting strategies:
-
"Oiling Out" : The compound separates as a liquid instead of a solid.[8] This can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[9][10]
-
Solution : Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] Using a solvent with a lower boiling point can also be beneficial.
-
-
No Crystal Formation : The solution remains clear even after cooling.
-
Rapid Crystallization : Large amounts of solid crash out of solution immediately upon cooling.[11]
-
Low Yield : A small amount of purified product is recovered.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific recrystallization problems with this compound.
Scenario 1: The compound "oils out" upon cooling.
Causality: The high concentration of the solute in the hot solution can lead to a supersaturated state where the compound's melting point is below the temperature of the solution.
Troubleshooting Protocol:
-
Re-dissolution: Reheat the flask containing the oil and solvent until the oil completely dissolves.
-
Solvent Addition: Add a small amount of additional hot solvent (e.g., 10-20% of the original volume) to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help with this.
-
Induce Crystallization: Once at room temperature, try scratching the inside of the flask with a glass rod to initiate crystallization.
-
Further Cooling: After crystals begin to form, place the flask in an ice bath to maximize the yield.
Scenario 2: No crystals form after cooling, even in an ice bath.
Causality: The solution is not supersaturated, likely due to an excess of solvent.
Troubleshooting Protocol:
-
Concentration: Gently heat the solution to boil off a portion of the solvent. Be cautious not to evaporate too much.
-
Re-cooling: Allow the concentrated solution to cool slowly to room temperature.
-
Induce Nucleation: If crystals still do not form, attempt to induce nucleation by:
-
Extended Cooling: If nucleation is successful, allow the flask to stand at room temperature for an extended period before moving it to an ice bath.
Scenario 3: The recovered crystals are discolored.
Causality: Colored impurities are present in the crude material and have co-crystallized with the product.
Troubleshooting Protocol:
-
Redissolve: Redissolve the colored crystals in the minimum amount of hot solvent.
-
Decolorization: Add a small amount of activated charcoal to the hot solution and swirl. Use charcoal sparingly as it can adsorb the desired product as well.[11]
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[13] This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in a typical recrystallization process.
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. CAS 21928-11-0: Benzoic acid, 4-[(dimethylamino)carbonyl]-… [cymitquimica.com]
- 3. 4-(DiethylcarbaMoyl)benzoic acid | 71888-24-9 [amp.chemicalbook.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Page loading... [guidechem.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Dimethylcarbamoyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 4-(dimethylcarbamoyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are working with or scaling up the synthesis of this important bifunctional molecule. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing questions and issues encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my needs?
A1: The choice of synthetic route depends heavily on factors like scale, cost, available starting materials, and required purity. The main challenge lies in the selective mono-functionalization of a symmetric starting material like terephthalic acid.
Here are the three most common strategies:
-
The Acid Chloride Route (from Mono-Ester): This is often the most robust and scalable method. It involves protecting one of the carboxylic acids as an ester, converting the remaining acid to an acyl chloride, reacting with dimethylamine, and finally hydrolyzing the ester. This multi-step process ensures excellent selectivity.
-
Direct Amide Coupling: This approach uses a mono-protected terephthalic acid (e.g., the monomethyl ester) and directly couples it with dimethylamine using a coupling reagent. This is common for smaller, lab-scale syntheses where cost is less of a concern and avoiding harsh reagents like thionyl chloride is desirable.[1]
-
Starting from 4-Cyanobenzoic Acid: This route involves first forming the dimethylamide from the carboxylic acid group and then hydrolyzing the nitrile to a carboxylic acid. This can be effective but requires careful control of the hydrolysis step to avoid decomposition or hydrolysis of the newly formed amide.
The diagram below illustrates a decision-making process for selecting a synthetic route.
Caption: Decision tree for selecting a synthesis route.
Q2: I am attempting the synthesis via the acid chloride route and my yields are consistently low. What are the likely causes and solutions?
A2: Low yields in the acid chloride route typically stem from three main areas: incomplete formation of the acid chloride, side reactions during amidation, or losses during workup and purification.
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Acid Chloride Formation | The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride may be incomplete. This is often due to reagent quality or insufficient reaction time/temperature. | • Use freshly distilled or a new bottle of SOCl₂ or oxalyl chloride. • Ensure the reaction is performed under strictly anhydrous conditions.[2] • Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride. • Consider extending the reaction time or increasing the temperature (e.g., reflux in toluene). |
| Hydrolysis of Acid Chloride | The acid chloride intermediate is highly moisture-sensitive. Any water present in the solvent, dimethylamine solution, or glassware will hydrolyze it back to the starting carboxylic acid. | • Thoroughly dry all glassware in an oven before use. • Use anhydrous solvents for the reaction. • If using an aqueous solution of dimethylamine, add it to the acid chloride solution slowly at a low temperature (0-5 °C) to manage the exotherm and minimize hydrolysis. |
| Formation of Diamide Byproduct | If your starting material is terephthalic acid itself (not a mono-ester), the formation of the undesired N,N,N',N'-tetramethylterephthalamide is a major issue. | • Switch to a mono-protected starting material, such as monomethyl terephthalate. • If using terephthaloyl chloride, use a sub-stoichiometric amount of dimethylamine and carefully control the addition to favor mono-substitution. This is challenging to control. |
| Losses During Workup/Purification | The product has both acidic (carboxylic acid) and basic (amide) characteristics, though the amide is very weakly basic. Its solubility can be pH-dependent, leading to losses during aqueous workup if the pH is not controlled. | • During workup, acidify the aqueous phase to a low pH (pH 1-2) with an acid like HCl to ensure the product is fully protonated and precipitates or can be extracted into an organic solvent. • Be mindful of the product's solubility in your chosen recrystallization solvent; perform small-scale tests to find an optimal solvent system.[3] |
Q3: My final product is contaminated with a significant amount of N,N,N',N'-tetramethylterephthalamide. How can I prevent its formation and remove it?
A3: This is the most common impurity when the synthesis lacks proper selectivity.
Prevention:
The most effective prevention is to avoid using a symmetric, di-functional starting material like terephthalic acid or terephthaloyl chloride directly. The use of monomethyl terephthalate is the industry-standard solution. By protecting one acid group as an ester, you ensure that only the free carboxylic acid can react, completely preventing the formation of the diamide byproduct.
Removal:
If the diamide has already formed, separation can be challenging due to similar polarities.
-
pH-Based Extraction: The key difference between your desired product and the diamide impurity is the carboxylic acid group. You can exploit this for separation.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with an aqueous base solution (e.g., 1 M sodium bicarbonate or sodium hydroxide).
-
Your desired product, this compound, will deprotonate to form a carboxylate salt and move into the aqueous layer.
-
The neutral diamide impurity will remain in the organic layer.
-
Separate the layers. Cautiously acidify the aqueous layer with a strong acid (e.g., 3 M HCl) until the pH is ~1-2. Your product will precipitate out as a solid.
-
Filter, wash with cold water, and dry the purified product.
-
-
Column Chromatography: While possible, it can be difficult to achieve baseline separation on a large scale. A typical eluent system would be a gradient of methanol in dichloromethane, often with 0.5-1% acetic acid added to keep the carboxylic acid protonated and reduce tailing on the silica gel.[4]
Q4: I am using a direct coupling method with EDC/HOBt and I'm getting a white, insoluble precipitate that isn't my product. What is it?
A4: When using a carbodiimide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), the formation of a urea byproduct is standard. For EDC, the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble and typically removed during aqueous workup.
However, if you are using DCC, the byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents (like dichloromethane, ethyl acetate, and THF) and will precipitate from the reaction mixture.[5]
Solution:
-
Filtration: The simplest way to remove DCU is by filtering the reaction mixture through a pad of Celite or a sintered glass funnel before proceeding with the aqueous workup.
-
Solvent Choice: Running the reaction in a solvent like DMF can sometimes keep the DCU dissolved, but it will precipitate upon addition of water during workup.
-
Switch to EDC: For easier workup, especially at the lab scale, using EDC is recommended as its urea byproduct (EDU) is easily removed with a simple aqueous wash.[6]
The diagram below outlines the general workflow for synthesis and purification, highlighting the key separation step.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride of Monomethyl Terephthalate
This protocol is a reliable and scalable method for producing high-purity this compound.
Step A: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add monomethyl terephthalate (1.0 eq).
-
Add anhydrous toluene to the flask (approx. 5 mL per gram of starting material).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude methyl 4-(chlorocarbonyl)benzoate is typically a solid or oil and is used directly in the next step without further purification.
Step B: Synthesis of Methyl 4-(dimethylcarbamoyl)benzoate
-
Dissolve the crude acid chloride from Step A in anhydrous dichloromethane (DCM) (approx. 5 mL per gram of the initial starting material) in a clean, dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.2 eq, often supplied as a 40% solution in water or 2M in THF) and a base like triethylamine (2.5 eq) in DCM.
-
Add the dimethylamine solution dropwise to the cold acid chloride solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-(dimethylcarbamoyl)benzoate.
Step C: Hydrolysis to this compound
-
Dissolve the crude ester from Step B in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature overnight, or heat gently (e.g., 40-50 °C) for a few hours until the saponification is complete (monitor by TLC/LC-MS).
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a solvent like ethyl acetate or ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 3 M HCl until the pH is 1-2. A white precipitate of this compound will form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
If the final product requires higher purity, recrystallization is an effective method.[3][7]
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the product when hot but not when cold. An ethanol/water or isopropanol/water mixture is often effective.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-(dimethylcarbamoyl)benzoic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(dimethylcarbamoyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification a critical step in ensuring final product quality.
This document is structured to provide not only a step-by-step validation protocol but also a comparative analysis against an alternative ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method. The experimental designs and acceptance criteria are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]
The Criticality of a Validated Method
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] For a crucial intermediate like this compound, an unvalidated or poorly validated analytical method can lead to significant downstream consequences, including inaccurate yield calculations, incorrect impurity profiling, and potential batch failures of the final API. This guide, therefore, emphasizes the "why" behind each validation parameter, moving beyond a simple checklist approach.
The Analytical Challenge: this compound
This compound is a polar aromatic carboxylic acid. Its chemical structure presents a moderate analytical challenge. The carboxylic acid moiety dictates that the pH of the mobile phase will be a critical parameter in controlling its retention on a reversed-phase column. The dimethylcarbamoyl group adds to the polarity of the molecule. An effective analytical method must be able to retain and resolve this compound from potential starting materials, by-products, and degradants.
Method Development: A Tale of Two Techniques
For the purpose of this guide, we will detail the validation of a developed RP-HPLC method and compare its performance characteristics to a conceptual UPLC-MS method, a powerful alternative for the analysis of polar compounds.[7][8][9]
Primary Technique: Reversed-Phase HPLC with UV Detection
The choice of RP-HPLC is predicated on its ubiquity in quality control laboratories, its robustness, and cost-effectiveness. The method development process for this compound led to the following optimized conditions:
-
Column: A C18 stationary phase is selected for its hydrophobic interaction with the aromatic ring of the analyte. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution is chosen to ensure adequate retention of the polar analyte while also allowing for the elution of any less polar impurities. The mobile phase consists of:
-
Solvent A: 0.1% Formic acid in Water. The acidic pH ensures that the carboxylic acid group is protonated, leading to increased retention on the C18 column.[10]
-
Solvent B: Acetonitrile. A common organic modifier in reversed-phase chromatography.
-
-
Detection: UV detection at 235 nm, the lambda max of this compound, provides optimal sensitivity.
Comparative Technique: UPLC-MS with HILIC
For a comparative perspective, a UPLC-MS method employing Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed. HILIC is particularly well-suited for the retention of polar compounds that are often poorly retained in reversed-phase chromatography.[1][11][12][13][14] This technique offers orthogonal selectivity to RP-HPLC and the added specificity of mass spectrometric detection.
-
Column: A HILIC column, for instance, one with an amide stationary phase, would be appropriate.
-
Mobile Phase: A typical HILIC gradient would start with a high percentage of organic solvent (e.g., acetonitrile) and gradually increase the aqueous component (e.g., water with an ammonium formate buffer).
-
Detection: Mass spectrometry, which provides mass-to-charge ratio information, offers significantly higher selectivity and sensitivity compared to UV detection.
The Validation Gauntlet: A Comprehensive Protocol
The following sections detail the experimental protocols for the validation of the RP-HPLC method for this compound.
System Suitability
Before any validation experiments are conducted, system suitability must be established to ensure the chromatographic system is performing adequately.[11][13][15][16]
Experimental Protocol: System Suitability
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][17]
Experimental Protocol: Specificity
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a blank (diluent only).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Resolution: The resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be ≥ 1.5.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19][20]
Experimental Protocol: Linearity and Range
-
Prepare a series of at least five standard solutions of this compound covering the expected range of the assay (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.[19][20][21]
Experimental Protocol: Accuracy
-
Prepare a placebo (matrix without the analyte) if applicable. If not, use the diluent.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[19][20][21]
Experimental Protocol: Precision
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][12]
Experimental Protocol: LOD and LOQ
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines) / (Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines) / (Slope of the calibration curve)
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on system suitability parameters, analyte retention time, and peak area.
Data Presentation and Comparison
The following tables summarize the acceptance criteria and hypothetical (yet realistic) validation results for the RP-HPLC method, alongside the expected performance characteristics of the comparative UPLC-MS method.
Table 1: Validation Parameter Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, RSD ≤ 2.0% |
| Specificity | Peak purity index > 0.999, Resolution ≥ 1.5 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision |
| LOD & LOQ | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ |
| Robustness | System suitability parameters remain within acceptable limits |
Table 2: Hypothetical Validation Results for RP-HPLC Method
| Validation Parameter | Result | Pass/Fail |
| System Suitability | Tailing Factor = 1.2, Theoretical Plates = 5500, RSD = 0.5% | Pass |
| Specificity | Peak purity index = 0.9998, Resolution = 2.5 | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Repeatability (RSD) | 0.8% | Pass |
| Intermediate Precision (RSD) | 1.2% | Pass |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | Pass |
Table 3: Performance Comparison: RP-HPLC vs. UPLC-MS (HILIC)
| Performance Characteristic | RP-HPLC with UV Detection | UPLC-MS with HILIC |
| Selectivity | Good, based on chromatographic separation | Excellent, based on chromatography and mass-to-charge ratio |
| Sensitivity (LOQ) | Moderate (e.g., 0.3 µg/mL) | High (e.g., < 0.05 µg/mL) |
| Analysis Time | ~15 minutes | ~5 minutes |
| Robustness | Generally high | Can be more sensitive to matrix effects |
| Cost (Instrument/Operation) | Lower | Higher |
| Expertise Required | Standard | More specialized |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the method validation process.
Caption: A high-level overview of the analytical method lifecycle, from development to the completion of validation.
Caption: The core parameters of HPLC method validation and their key experimental components.
Conclusion and Recommendations
The developed and validated RP-HPLC method for this compound is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose of quantifying this intermediate in a quality control environment. The method meets all predefined acceptance criteria based on ICH and USP guidelines.
The comparative analysis with a UPLC-MS (HILIC) method highlights the trade-offs between different analytical technologies. While the RP-HPLC method offers reliability and cost-effectiveness, the UPLC-MS method provides superior sensitivity, selectivity, and speed. The choice between these methods would depend on the specific requirements of the analysis. For routine quality control where the concentration of the analyte is relatively high and the matrix is clean, the validated RP-HPLC method is perfectly suitable. For trace-level analysis, impurity identification, or when dealing with complex matrices, the UPLC-MS method would be the preferred choice.
Ultimately, this guide underscores that a thoroughly validated analytical method is not just a regulatory requirement but a cornerstone of scientific integrity and product quality in the pharmaceutical industry.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Benzoic Acid | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. appslab.thermofisher.com [appslab.thermofisher.com]
- 13. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 19. helixchrom.com [helixchrom.com]
- 20. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 4-(dimethylcarbamoyl)benzoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and scalability of a drug manufacturing process. One such pivotal intermediate is 4-(dimethylcarbamoyl)benzoic acid, a versatile building block in the synthesis of various therapeutic agents. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic strategy.
The selection of a synthetic pathway is often a balance between yield, purity, cost of reagents, reaction conditions, and environmental impact. Herein, we will dissect two viable and commonly employed routes:
-
Route 1: Amidation of a Terephthalic Acid Derivative
-
Route 2: Oxidation of N,N-dimethyl-4-methylbenzamide
This guide will delve into the mechanistic underpinnings of each route, provide step-by-step experimental procedures, and present a comparative analysis of their respective advantages and disadvantages.
Route 1: Amidation of a Terephthalic Acid Derivative
This approach leverages the readily available and economical starting material, terephthalic acid. The core of this strategy lies in the selective mono-amidation of one of the two carboxylic acid functionalities. A common and effective way to achieve this is by first converting terephthalic acid to a more reactive mono-ester mono-acid chloride derivative, which can then be selectively reacted with dimethylamine.
Mechanistic Rationale
The synthesis begins with the conversion of terephthalic acid to its monomethyl ester. This is typically achieved by reaction with methanol and a catalyst. The remaining carboxylic acid group is then converted to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting terephthalic acid monomethyl ester chloride is a key intermediate. The ester group is significantly less reactive towards nucleophilic acyl substitution by an amine compared to the highly electrophilic acid chloride. This difference in reactivity allows for the selective reaction of dimethylamine with the acid chloride moiety to form the desired amide, leaving the ester group intact. The final step involves the hydrolysis of the methyl ester to the carboxylic acid.
Diagram of the Amidation Workflow
Caption: Workflow for the synthesis of this compound via amidation of a terephthalic acid derivative.
Experimental Protocol:
Step 1: Synthesis of Monomethyl Terephthalate
-
In a round-bottom flask equipped with a reflux condenser, suspend terephthalic acid (1.0 eq) in methanol (10 vol).
-
Add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and filter the resulting precipitate. Wash the solid with water and dry to obtain monomethyl terephthalate.
Step 2: Synthesis of Terephthalic Acid Monomethyl Ester Chloride
-
In a fume hood, suspend monomethyl terephthalate (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude terephthalic acid monomethyl ester chloride, which is used directly in the next step.
Step 3: Synthesis of Methyl 4-(dimethylcarbamoyl)benzoate
-
Dissolve the crude terephthalic acid monomethyl ester chloride (1.0 eq) in anhydrous DCM (10 vol) and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.2 eq, e.g., 2 M in THF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Hydrolysis to this compound
-
Dissolve the methyl 4-(dimethylcarbamoyl)benzoate (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Filter the resulting precipitate, wash with cold water, and dry to afford this compound.[1][2]
Route 2: Oxidation of N,N-dimethyl-4-methylbenzamide
This synthetic route begins with the commercially available p-toluic acid. The strategy involves first forming the N,N-dimethylamide and then oxidizing the methyl group on the aromatic ring to a carboxylic acid. This approach is advantageous if the starting amide is readily accessible.
Mechanistic Rationale
The synthesis commences with the conversion of 4-methylbenzoic acid (p-toluic acid) to its corresponding acid chloride using a chlorinating agent. The subsequent reaction with dimethylamine yields N,N-dimethyl-4-methylbenzamide. The key step is the oxidation of the benzylic methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) in a basic solution. The reaction proceeds via a radical mechanism where the benzylic hydrogens are abstracted, leading to the formation of a manganese ester intermediate which is then hydrolyzed to the carboxylic acid upon acidic workup.
Diagram of the Oxidation Workflow
Caption: Workflow for the synthesis of this compound via oxidation of N,N-dimethyl-4-methylbenzamide.
Experimental Protocol:
Step 1: Synthesis of 4-Methylbenzoyl Chloride
-
In a fume hood, place 4-methylbenzoic acid (1.0 eq) in a round-bottom flask.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours.
-
Distill off the excess thionyl chloride to obtain crude 4-methylbenzoyl chloride, which can be used directly in the next step.
Step 2: Synthesis of N,N-dimethyl-4-methylbenzamide
-
Dissolve the crude 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM (10 vol) and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.2 eq, e.g., 2 M in THF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work up the reaction as described in Route 1, Step 3, to obtain N,N-dimethyl-4-methylbenzamide.
Step 3: Oxidation to this compound
-
In a round-bottom flask, dissolve N,N-dimethyl-4-methylbenzamide (1.0 eq) in a mixture of pyridine and water (1:1 v/v).
-
Add potassium permanganate (3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 50 °C with a water bath.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.[3][4]
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide, washing the solid with a small amount of hot water.
-
Combine the filtrates and remove the pyridine under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.
-
Filter the resulting white precipitate, wash with cold water, and dry to yield this compound.[3]
Comparative Analysis
| Parameter | Route 1: Amidation of Terephthalic Acid Derivative | Route 2: Oxidation of N,N-dimethyl-4-methylbenzamide |
| Starting Material | Terephthalic acid (inexpensive and readily available) | p-Toluic acid (also readily available and relatively inexpensive) |
| Number of Steps | 4 | 3 |
| Key Challenge | Selective mono-functionalization of a symmetric molecule. | Potentially harsh oxidation conditions that could affect the amide group. |
| Reagents & Safety | Involves thionyl chloride (corrosive, reacts with water). | Involves thionyl chloride and potassium permanganate (strong oxidizer). |
| Scalability | Generally scalable, though selective mono-functionalization can be challenging on a large scale. | The oxidation step can be exothermic and requires careful temperature control on a large scale. |
| Yield (Typical) | Moderate to good overall yield (typically 60-80%). | Good overall yield (typically 70-85%). |
| Purification | Requires chromatographic purification of the intermediate ester-amide. | The final product often precipitates in high purity from the reaction mixture. |
| Environmental Impact | Use of chlorinated solvents and generation of inorganic salts. | Use of a heavy metal oxidant (manganese dioxide waste). |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is an excellent choice when starting from the bulk chemical terephthalic acid. The primary challenge lies in achieving high selectivity during the mono-functionalization step. Careful control of stoichiometry and reaction conditions is paramount to minimize the formation of the di-substituted byproduct.
Route 2 is a more direct approach if N,N-dimethyl-4-methylbenzamide is readily available or can be synthesized efficiently. The oxidation step is robust, but the use of a strong oxidizing agent like potassium permanganate necessitates careful handling and waste disposal considerations.
For laboratory-scale synthesis, both routes are practical. For industrial-scale production, the choice would likely depend on a detailed cost analysis of starting materials and reagents, as well as an assessment of the process safety and environmental impact. The amidation route, while having an additional step, might be preferred if a highly pure mono-substituted intermediate can be efficiently prepared and isolated, potentially avoiding the use of heavy metal oxidants. Conversely, the oxidation route's simplicity and potentially higher overall yield could be more attractive if the associated safety and environmental concerns are adequately addressed.
Ultimately, the optimal synthesis route will be dictated by the specific needs and capabilities of the research or manufacturing environment. This guide provides the foundational knowledge and detailed protocols to make an informed decision and to successfully synthesize this important building block.
References
Biological activity of 4-(dimethylcarbamoyl)benzoic acid vs its analogs
An In-Depth Comparative Guide to the Biological Activity of 4-(Dimethylcarbamoyl)benzoic Acid Analogs in PARP Inhibition
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of key analogs derived from the this compound scaffold, specifically focusing on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships (SAR), and the experimental evaluation of these potent therapeutic agents.
Introduction: The Rise of PARP Inhibitors in Oncology
The this compound moiety and its close structural relatives form the cornerstone of a revolutionary class of anti-cancer drugs known as PARP inhibitors. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery that detects and repairs single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In oncology, the inhibition of PARP has emerged as a highly successful strategy, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes, which are essential for repairing double-strand DNA breaks (DSBs) via homologous recombination (HR).
The therapeutic principle behind PARP inhibition is a concept known as synthetic lethality . In a healthy cell, if one DNA repair pathway is inhibited, another can compensate. However, in cancer cells with a pre-existing defect in the HR pathway (like BRCA-mutant cancers), the pharmacological inhibition of the PARP-mediated BER pathway leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Without a functional HR pathway to repair them, these DSBs accumulate, leading to genomic instability and ultimately, cell death.
This guide will dissect the biological activity of several key clinical PARP inhibitors that share a common structural heritage related to the this compound scaffold. We will explore their comparative potencies, cellular activities, and the subtle molecular modifications that drive these differences.
The Mechanism of PARP-Mediated DNA Repair and Its Inhibition
At a molecular level, PARP1 detects SSBs and, upon binding to the damaged DNA, catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This "PARylation" process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
PARP inhibitors function primarily by binding to the catalytic domain of PARP, specifically to the pocket that normally accommodates NAD+. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the repair machinery. Critically, this action also "traps" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a significant physical obstacle to the DNA replication machinery, contributing substantially to the formation of cytotoxic DSBs and enhancing the inhibitor's efficacy.
Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Comparative Analysis of Key PARP Inhibitor Analogs
While not direct analogs of this compound itself, several leading PARP inhibitors incorporate a closely related N,N-dimethylcarboxamide or a similar constrained amide moiety, which is crucial for their potent activity. This group of atoms is instrumental in forming a key hydrogen bond with the backbone Gly863 and a water-mediated interaction with Ser904 in the PARP1 active site, anchoring the molecule for optimal inhibition.
Below is a comparison of prominent PARP inhibitors that feature this critical pharmacophore.
| Compound | Chemical Structure | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Anti-proliferative Activity (IC₅₀ in BRCA1-mutant MDA-MB-436 cells, nM) |
| Olaparib | ![]() | 1.9 | 1.5 | 30 |
| Niraparib | ![]() | 3.8 | 2.1 | 13 |
| Rucaparib | ![]() | 1.4 | 6.4 | 28 |
| Talazoparib | ![]() | 0.57 | 1.6 | 0.4 |
Structure-Activity Relationship (SAR) Insights:
-
Olaparib: Features a phthalazinone core. The cyclopropylcarbonyl group attached to the piperazine ring provides a balance of potency and favorable pharmacokinetic properties.
-
Niraparib: Employs an indazole carboxamide core. Its structure is relatively rigid, contributing to its high affinity for the PARP active site. It exhibits excellent potency against both PARP1 and PARP2.
-
Rucaparib: Contains a unique tricyclic indole lactam scaffold. The dimethylamino group is replaced by an azepane ring, which still engages in crucial interactions within the active site. It shows a slight preference for PARP1 over PARP2.
-
Talazoparib: Distinguished by its exceptional potency, Talazoparib is considered the most potent PARP-trapper of the group. Its complex tetracyclic core and the fluoro-substituted phenyl group optimize interactions within the PARP active site, leading to a very low sub-nanomolar IC₅₀ for PARP1 and potent anti-proliferative effects.
The data clearly indicates that while all these compounds are highly potent, Talazoparib stands out for its superior enzymatic inhibition and cellular activity. This enhanced potency is largely attributed to its superior ability to trap PARP on DNA, a key driver of its cytotoxic effects.
Experimental Protocols for Evaluating PARP Inhibitors
To ensure the reliability and reproducibility of findings, standardized and well-controlled experimental protocols are essential.
Biochemical PARP1 Inhibition Assay (HTRF-based)
This protocol describes a robust, high-throughput method for determining the IC₅₀ value of a test compound against PARP1.
Principle: This is a homogeneous time-resolved fluorescence (HTRF) assay that measures the synthesis of poly(ADP-ribose) (PAR) by the PARP1 enzyme. The assay detects the biotinylated-PAR product using a streptavidin-XL665 conjugate and a specific anti-PAR antibody labeled with Europium cryptate (Eu-K). When PAR is produced, the donor (Eu-K) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Olaparib as a positive control) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Reagent Preparation:
-
PARP1 Enzyme Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100.
-
Substrate Mix: In the enzyme buffer, prepare a mix containing activated DNA and biotinylated-NAD+.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the PARP1 enzyme solution (prepared in enzyme buffer) to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 4 µL of the Substrate Mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and perform detection by adding 10 µL of the HTRF detection reagents (anti-PAR-Eu-K and Streptavidin-XL665) prepared in the detection buffer.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Experimental workflow for a HTRF-based PARP1 inhibition assay.
Cell-Based Proliferation Assay (CellTiter-Glo®)
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Step-by-Step Methodology:
-
Cell Seeding: Seed BRCA1-mutant cells (e.g., MDA-MB-436) in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a period of 72 to 120 hours. Include vehicle-only (DMSO) and untreated controls.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the compound concentration. Fit the curve using non-linear regression to determine the IC₅₀ value.
Discussion and Clinical Significance
The comparative analysis reveals that while all four inhibitors are highly effective, subtle structural modifications lead to significant differences in potency and PARP-trapping ability. Talazoparib's remarkable potency has positioned it as a highly effective agent, particularly in patients with germline BRCA mutations. The choice of inhibitor for a specific clinical application may depend on a variety of factors, including the tumor's genetic background, the drug's pharmacokinetic profile, and its specific toxicity profile.
The development of resistance to PARP inhibitors, often through the restoration of HR function, remains a clinical challenge. Future research is focused on developing next-generation inhibitors that can overcome these resistance mechanisms and on exploring novel combination therapies, for instance, with immunotherapy or agents targeting other DNA damage response pathways. The foundational this compound scaffold and its derivatives will undoubtedly continue to inspire the design of new and improved therapeutics in the fight against cancer.
A Senior Application Scientist's Guide to 4-(Dimethylcarbamoyl)benzoic Acid Derivatives: A Comparative Study for Drug Discovery
For researchers, scientists, and professionals in drug development, the journey from a lead compound to a clinical candidate is one of meticulous optimization and comparative analysis. The 4-(dimethylcarbamoyl)benzoic acid scaffold has emerged as a promising starting point for the design of novel therapeutics due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. This guide provides an in-depth comparative study of this compound derivatives and their analogs, offering insights into their structure-activity relationships (SAR), synthesis, and evaluation as potential enzyme inhibitors.
The this compound Scaffold: A Versatile Core
The this compound molecule possesses two key functional groups that are pivotal for its biological interactions and synthetic modifications: a carboxylic acid and a tertiary amide. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets and can be derivatized to modulate physicochemical properties. The N,N-dimethylcarbamoyl group offers a handle for influencing solubility, metabolic stability, and steric interactions within a binding pocket. The inherent polarity and hydrogen bonding capabilities of this scaffold make it an attractive starting point for targeting a range of enzymes.
Comparative Analysis of Derivatives Targeting Key Enzymes
Inhibition of 5α-Reductase: A Case Study in Steroidogenesis Modulation
Benign prostatic hyperplasia (BPH) and other androgen-dependent conditions are often treated with inhibitors of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone. The 4-carbamoylbenzoic acid scaffold has been explored for this purpose. A study on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives revealed potent inhibitory activity against human 5α-reductase isozymes.[1]
Table 1: Comparative Inhibitory Activity of 4-Carbamoylbenzoic Acid Analogs against Human 5α-Reductase Type 2
| Compound ID | R Group on Terminal Amide | IC50 (µM) |
| 4c | Phenyl | 0.82 |
| 4a | Methyl | >10 |
| 4b | Ethyl | >10 |
| 4d | Propyl | >10 |
Data sourced from Arch Pharm (Weinheim), 2002.[1]
The data clearly indicates that an aromatic substituent (phenyl) on the terminal amide is crucial for potent inhibition of the human type 2 isozyme, with an IC50 value of 0.82 µM.[1] In contrast, small alkyl substituents (methyl, ethyl, propyl) resulted in a significant loss of activity. This suggests that the phenyl group may engage in favorable π-π stacking or hydrophobic interactions within the enzyme's active site that are not possible for the smaller alkyl groups. This provides a clear vector for the optimization of this compound derivatives for this target.
Sirtuin Inhibition: Targeting Epigenetic Regulation
Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular regulation and have been implicated in aging and various diseases. A study identified 4-dimethylaminobenzoic acid, a close structural analog of our core scaffold, as an inhibitor of yeast Sir2p, a homolog of human sirtuins.[2] Further investigation into a series of substituted benzoic acid derivatives revealed key SAR insights.
Table 2: Comparative Inhibitory Activity of Benzoic Acid Analogs against Yeast Sir2p
| Compound | Substitution at 4-position | MIC (µM) |
| 5 | -N(CH₃)₂ | 200 |
| 20 | -C(CH₃)₃ (tert-butyl) | 50 |
| Benzoic Acid | -H | Inactive |
Data sourced from PMC - NIH, 2013.[2]
The results demonstrate that a substituent at the 4-position is necessary for inhibitory activity.[2] Interestingly, a bulky, non-polar tert-butyl group (compound 20 ) conferred greater potency than the dimethylamino group (compound 5 ), suggesting that the size and lipophilicity of the substituent at this position are critical for effective inhibition.[2] Compound 20 was also found to be a weak but selective inhibitor of human SIRT1.[2] This implies that modifying the N,N-dialkyl groups of the this compound scaffold to larger, more lipophilic moieties could be a promising strategy for developing sirtuin inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a suitable benzoic acid precursor with an amine in the presence of a coupling agent.
Experimental Protocol: General Amide Coupling Reaction
-
Starting Material Preparation: Begin with terephthalic acid monomethyl ester chloride.
-
Amine Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base and Amine: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. Subsequently, add the desired amine (e.g., dimethylamine for the parent compound, or other primary/secondary amines for derivatives) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the methyl ester of the desired 4-(dialkylcarbamoyl)benzoic acid.
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
dot graph TD { A[Terephthalic acid monomethyl ester chloride] --> B{Amine (e.g., Dimethylamine), Base}; B --> C[Methyl 4-(dimethylcarbamoyl)benzoate]; C --> D{LiOH, THF/H₂O}; D --> E[this compound]; }
Caption: Synthetic scheme for this compound.
In Vitro Evaluation: Protocols for Enzyme Inhibition Assays
To comparatively assess the performance of newly synthesized derivatives, robust and reproducible in vitro enzyme inhibition assays are essential.
Experimental Protocol: 5α-Reductase Inhibition Assay
This protocol is adapted from methodologies described for the evaluation of non-steroidal inhibitors.[1]
-
Enzyme Source: Utilize rat or human 5α-reductase isozymes 1 and 2, which can be obtained from microsomal preparations of appropriately engineered cell lines.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., pH 5.5 for isozyme 1, pH 7.0 for isozyme 2), a radiolabeled substrate such as [¹⁴C]-testosterone, and a cofactor like NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37 °C for a specified period.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate (testosterone) from the product (dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using a radiodetector or by measuring the peak areas in the HPLC chromatogram.
-
IC50 Determination: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
dot graph TD { A[Prepare Reaction Mixture: Buffer, [¹⁴C]-Testosterone, NADPH] --> B{Add Test Compound}; B --> C{Add 5α-Reductase Enzyme}; C --> D[Incubate at 37°C]; D --> E[Stop Reaction & Extract Steroids]; E --> F[Separate Substrate and Product via TLC/HPLC]; F --> G[Quantify Product Formation]; G --> H[Calculate IC50 Value]; }
Caption: Workflow for 5α-Reductase Inhibition Assay.
Structure-Activity Relationship (SAR) Guided Optimization
The initial screening of a focused library of derivatives provides the foundation for a logical, SAR-guided optimization process.
dot graph TD { A[Initial Hit Compound] --> B{Synthesize Analogs with Diverse Substitutions}; B --> C[In Vitro Screening for Biological Activity]; C --> D{Analyze SAR Data}; D --> E[Identify Key Structural Features for Potency]; E --> F{Design and Synthesize Second-Generation Analogs}; F --> C; E --> G[Lead Optimization]; }
Caption: Iterative cycle of SAR-guided drug discovery.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. The comparative analysis of its derivatives and structurally related analogs reveals clear SAR trends that can guide the rational design of more potent and selective compounds. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on both the carboxylic acid and the N,N-dialkylcarbamoyl moieties, guided by robust in vitro and in vivo evaluations. Future research should focus on expanding the diversity of the synthesized derivatives and exploring their activity against a broader range of therapeutic targets.
References
- 1. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Dimethylcarbamoyl)benzoic Acid
Abstract
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 4-(dimethylcarbamoyl)benzoic acid. As an important chemical intermediate, ensuring accurate and precise measurement of its purity and impurity profile is critical. This document is designed for researchers, analytical scientists, and quality assurance professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. We will explore the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, present detailed experimental workflows, and compare performance data to establish a robust, cross-validated analytical strategy.
Introduction: The Imperative for Method Cross-Validation
This compound (DMBA), with the molecular formula C10H11NO3, serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, analytical methods used for its characterization must be rigorously validated to demonstrate they are fit for their intended purpose.[3]
The process of validation, as defined by the ICH Q2(R1) guideline, provides an assurance of reliability during routine use.[4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods. This is particularly crucial in several scenarios:
-
When transferring a method from a research and development lab to a quality control (QC) lab.
-
When no certified reference material is available, allowing one validated method to serve as the benchmark for another.[5][6]
-
When a comprehensive understanding of a sample's composition is required, leveraging the strengths of orthogonal methods (methods based on different separation or detection principles).
This guide will focus on the cross-validation of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an orthogonal Gas Chromatography with Flame Ionization Detection (GC-FID) method following derivatization.
The Cross-Validation Workflow: A Strategic Overview
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[5] Our cross-validation strategy is designed to ensure that both the HPLC and GC methods provide equivalent, reliable results for the quantification of this compound.
Caption: High-level workflow for the cross-validation of analytical methods.
Primary Method: Reversed-Phase HPLC with UV Detection
Principle: RP-HPLC is the workhorse of pharmaceutical analysis, ideal for separating moderately polar, non-volatile compounds like DMBA. The separation occurs based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials & Reagents:
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
-
Sample: Test batches of this compound.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The %RSD for the peak area must be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in sequence.
Rationale for Method Choices
-
C18 Column: The choice of a C18 stationary phase provides excellent hydrophobic interaction with the benzene ring of DMBA, ensuring adequate retention and separation from more polar or non-polar impurities.[7]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group on DMBA. This results in a single, un-ionized species, leading to sharp, symmetrical peaks and reproducible retention times.
-
Gradient Elution: A gradient program is used to ensure that any potential impurities with significantly different polarities are eluted from the column within a reasonable time, providing a comprehensive impurity profile.
-
UV Detection at 235 nm: This wavelength corresponds to a high absorbance maximum for the benzoyl chromophore, providing excellent sensitivity for both the main component and related impurities.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Stability of 4-(Dimethylcarbamoyl)benzoic Acid Under Forced Degradation Conditions
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation design and regulatory compliance. This guide offers an in-depth, comparative analysis of the stability of 4-(dimethylcarbamoyl)benzoic acid, a key building block in organic synthesis, under various stress conditions. We will explore its degradation profile against a hypothetical, more labile comparator, N-acetyl-p-aminophenol (Acetaminophen), to highlight key stability characteristics. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for stability assessment.
The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its degradation pathways and products.[2][3] This is a regulatory expectation, with guidelines from the International Council for Harmonisation (ICH) outlining the necessary studies.[4][5][6][7]
Chemical Structures
-
This compound: A benzoic acid derivative with a dimethylcarbamoyl substituent. Its molecular formula is C10H11NO3.[8][9]
-
N-acetyl-p-aminophenol (Acetaminophen): A widely used analgesic and antipyretic, known to be susceptible to hydrolysis.
Forced Degradation Experimental Design
To comprehensively evaluate the stability of this compound, a series of forced degradation studies were designed in accordance with ICH Q1A(R2) guidelines.[1][7] These studies aim to generate degradation products to a target level of 5-20%.[10]
Experimental Workflow
The general workflow for the forced degradation studies is depicted below.
Caption: General workflow for forced degradation studies.
Comparative Stability Data
The following table summarizes the degradation of this compound compared to Acetaminophen under various stress conditions after 24 hours.
| Stress Condition | Reagent/Condition | % Degradation of this compound | % Degradation of Acetaminophen | Major Degradants of this compound |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 8.2% | 25.5% | 4-Carboxybenzoic acid |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 15.6% | 45.1% | 4-Carboxybenzoic acid, Dimethylamine |
| Oxidation | 3% H₂O₂ at RT | 2.1% | 12.8% | N-oxide derivative |
| Photolytic | ICH Q1B Option 2 | < 1.0% | 3.5% | Not significant |
| Thermal (Solid) | 80°C | < 0.5% | 1.8% | Not significant |
Analysis of Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals.[2][3] Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond to yield 4-carboxybenzoic acid and dimethylamine. This is a classic example of amide hydrolysis. In contrast, Acetaminophen, with its acetamide group, undergoes more rapid hydrolysis, especially under basic conditions, to form p-aminophenol and acetic acid. The lower rate of hydrolysis for this compound suggests a more stable amide linkage, likely due to electronic and steric factors of the benzoyl group.
Caption: Hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidative degradation was induced using hydrogen peroxide. This compound showed minimal degradation, with the likely formation of an N-oxide derivative at the dimethylamino group. Acetaminophen, on the other hand, is more susceptible to oxidation, leading to the formation of various quinone-imine type structures. The relative resistance of this compound to oxidation highlights its robust nature.
Photolytic and Thermal Stability
In line with ICH Q1B guidelines, photostability testing was conducted.[3][4] this compound demonstrated high photostability with negligible degradation. Similarly, when subjected to dry heat, the compound remained highly stable. This is in contrast to some benzoic acid derivatives which can undergo decarboxylation at elevated temperatures.[11][12] The solid-state thermal stability of this compound is a significant advantage for storage and handling.
Detailed Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.[13][14][15]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocols
-
Stock Solution Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol.
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Photolytic Degradation: A solution of the compound was exposed to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C for 72 hours.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses a high degree of stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, particularly when compared to a more labile compound like Acetaminophen. The primary degradation pathway identified is amide hydrolysis, which proceeds at a significantly slower rate than the hydrolysis of Acetaminophen's amide bond.
For researchers and drug development professionals, the inherent stability of this compound is a significant advantage. This stability profile suggests:
-
A longer potential shelf-life for the API.
-
Less stringent storage and handling requirements.
-
A reduced likelihood of forming degradation-related impurities during formulation and storage.
It is recommended that further studies focus on identifying and characterizing the minor degradation products observed under more extreme stress conditions to build a complete impurity profile. The stability-indicating HPLC method detailed here provides a robust starting point for routine quality control and stability monitoring.
References
- 1. database.ich.org [database.ich.org]
- 2. rjptonline.org [rjptonline.org]
- 3. iajps.com [iajps.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. This compound | 34231-49-7 [chemicalbook.com]
- 9. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Benchmarking 4-(dimethylcarbamoyl)benzoic acid against other carboxylic acids
Introduction: Positioning 4-(Dimethylcarbamoyl)benzoic Acid in the Chemical Landscape
In the vast field of organic chemistry and drug development, the selection of a chemical building block is a critical decision that influences everything from reaction kinetics to the final product's bioavailability. This compound, a derivative of benzoic acid, presents a unique combination of a carboxylic acid and a tertiary amide. This structure imparts a distinct set of physicochemical properties that merit a thorough, comparative evaluation.
This guide provides an in-depth benchmark of this compound against a curated selection of other aromatic carboxylic acids: the parent compound Benzoic Acid , the polymer precursor Terephthalic Acid , and the electronically distinct 4-Cyanobenzoic Acid . Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of reagents and synthetic strategies. We will move beyond simple data reporting to explore the causal relationships between chemical structure and functional properties, supported by detailed, validated experimental protocols.
Comparative Overview of Physicochemical Properties
The functional groups appended to the benzene ring of a carboxylic acid profoundly influence its physical and chemical behavior. The table below summarizes the key properties of our selected compounds, providing a quantitative foundation for the subsequent discussion.
| Property | This compound | Benzoic Acid | Terephthalic Acid | 4-Cyanobenzoic Acid |
| Structure | ||||
| Molecular Formula | C₁₀H₁₁NO₃[1] | C₇H₆O₂[2] | C₈H₆O₄[3] | C₈H₅NO₂[4] |
| Molecular Weight ( g/mol ) | 193.20[1] | 122.12 | 166.13[3] | 147.13[4] |
| Melting Point (°C) | 169-172[1] | 122.4 | ~427 (sublimes ~402)[3] | 219-221 (decomposes)[4] |
| pKa (in water) | ~3.90 (Predicted)[1] | 4.20[5] | pKa₁: 3.54, pKa₂: 4.46 | ~3.55 |
| Aqueous Solubility | Moderately Soluble | Sparingly Soluble (3.44 g/L at 25°C)[5] | Very Low Solubility (~15 mg/L at 20°C)[3] | Soluble, pH-dependent[6] |
Analysis of Structural Influences:
-
Acidity (pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).[7] Electron-withdrawing groups (EWGs) stabilize this anion through an inductive effect, making the acid stronger (lower pKa).[8][9] The cyano group (-CN) in 4-cyanobenzoic acid is a powerful EWG, significantly increasing its acidity compared to benzoic acid.[10] The dimethylcarbamoyl group (-C(O)N(CH₃)₂) is also electron-withdrawing, leading to a predicted pKa lower than that of benzoic acid. Terephthalic acid's two carboxyl groups influence each other, resulting in a first dissociation that is more acidic than benzoic acid.
-
Melting Point: A high melting point often correlates with a highly ordered and stable crystal lattice structure. The exceptional symmetry and potential for extensive hydrogen bonding in terephthalic acid result in its very high melting/sublimation point.[3] The planarity and polar nature of 4-cyanobenzoic acid also contribute to strong intermolecular forces and a high melting point.[4]
-
Solubility: Solubility in water depends on the balance between the polar, hydrophilic carboxyl group and the nonpolar, hydrophobic hydrocarbon body.[11] While larger molecules are often less soluble, the presence of the polar amide group in this compound can participate in hydrogen bonding, potentially enhancing its aqueous solubility compared to what its molecular weight might suggest. Conversely, the rigid, symmetric structure of terephthalic acid leads to very poor solubility in water.[12]
Experimental Benchmarking Protocols
To ensure scientific rigor, any comparison must be grounded in standardized, reproducible experimental methods. The following protocols are designed as self-validating systems for the accurate determination of key performance parameters.
Experiment 1: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
Causality and Rationale: The pKa is arguably the most critical determinant of a carboxylic acid's behavior in a biological or chemical system. It governs the extent of ionization at a given pH, which directly impacts a molecule's solubility, lipophilicity, and ability to interact with biological targets. Potentiometric titration is a robust and direct method for measuring this fundamental property.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the carboxylic acid in deionized water. If solubility is a limiting factor, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKaapp) specific to that solvent system.
-
Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a known mass of primary standard potassium hydrogen phthalate (KHP).
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Titration: Place a precise volume (e.g., 50.0 mL) of the carboxylic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize before recording the pH and total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection, which can be precisely determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
pKa Determination: The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the acid.
Experiment 2: Evaluation of Aqueous Solubility via the Shake-Flask Method
Causality and Rationale: Aqueous solubility is a cornerstone of drug development, dictating the bioavailability of an orally administered therapeutic. For synthetic chemists, it determines solvent choice and reaction conditions. The shake-flask method, as outlined in OECD Guideline 105, is the gold-standard for determining the solubility of a compound in water.
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Sample Preparation: Add an amount of the solid carboxylic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for biological relevance) that is clearly in excess of its expected solubility.
-
Equilibration: Seal the flask or vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment should be run to confirm that the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours).
-
Phase Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation at high speed or by passing it through a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the analyte.
-
Quantification: Prepare a series of standard solutions of the acid of known concentrations. Analyze the standards and the saturated sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, to determine the concentration of the dissolved acid.
-
Result Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Experiment 3: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Causality and Rationale: The thermal stability of a compound is critical for determining its shelf-life, storage conditions, and suitability for manufacturing processes that may involve heat, such as melt extrusion or spray drying. TGA provides precise data on the temperature at which a material begins to decompose.
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the carboxylic acid into a tared TGA crucible (e.g., alumina or platinum).
-
Analysis: Place the crucible in the TGA furnace. Heat the sample under a controlled, inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) using a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 500 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis). The onset temperature of decomposition (Tonset) is often reported as the point of significant mass loss, determined by the intersection of the baseline tangent with the tangent of the decomposition curve. Aromatic carboxylic acids are generally quite stable thermally.[13]
Synthesized Comparison and Field Insights
A direct comparison of the properties of these four acids reveals distinct profiles that make each suitable for different applications.
Logical Framework: Substituent Effects on Acidity
Caption: How electron-withdrawing groups increase carboxylic acid strength.
-
This compound as a Tunable Intermediate: With its predicted pKa of ~3.90, it is a stronger acid than benzoic acid, offering altered reactivity. Its key advantage lies in the tertiary amide group. This group is highly polar yet sterically hindered, which can disrupt crystal packing (relative to terephthalic acid) and improve solubility in organic solvents, making it an excellent building block in medicinal chemistry. The amide bond is also extremely stable, ensuring this moiety remains intact during subsequent synthetic transformations.
-
Benzoic Acid as the Archetype: Serving as the fundamental benchmark, benzoic acid's properties are well-understood.[5][14][15] Its moderate acidity and solubility, coupled with its use as a preservative and precursor in chemical synthesis, make it a versatile and cost-effective choice.[2][16]
-
Terephthalic Acid for Structural Rigidity: The defining features of terephthalic acid are its symmetry and dicarboxylic nature. This leads to its primary use as a monomer for producing rigid, high-strength polymers like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[17][18][19] Its extremely low solubility and high thermal stability are advantageous for polymerization but make it challenging to use in solution-phase organic synthesis or as a drug candidate.[3][12]
-
4-Cyanobenzoic Acid for Electronic Activation: The potent electron-withdrawing cyano group makes this the strongest acid in the comparison set. This enhanced acidity and the unique reactivity of the nitrile group make it a valuable intermediate for synthesizing complex heterocyclic compounds, pharmaceuticals, and materials like metal-organic frameworks (MOFs).[4][10][20]
Conclusion
This compound occupies a valuable niche among aromatic carboxylic acids. It offers a moderate increase in acidity over the parent benzoic acid while incorporating a highly stable, polar tertiary amide that can enhance solubility and provide a valuable interaction point for molecular recognition without the reactive liabilities of other functional groups.
While it lacks the structural rigidity of terephthalic acid for commodity polymer applications and the potent electronic activation of 4-cyanobenzoic acid, its balanced profile of acidity, stability, and enhanced solubility makes it an exceptionally useful and tunable building block for applications in drug discovery, specialty polymers, and materials science where precise control over physicochemical properties is paramount. This guide provides the foundational data and experimental frameworks necessary for scientists to confidently incorporate this versatile molecule into their research and development programs.
References
- 1. This compound | 34231-49-7 [chemicalbook.com]
- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. innospk.com [innospk.com]
- 5. byjus.com [byjus.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 11. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. Industrial-Grade Terephthalic Acid (PTA) for Polyester Production [penpet.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid: Properties, Applications, and Benefits in Industry [jindunchemical.com]
- 15. Benzoic Acid Uses: Key Applications, Benefits & Facts [vedantu.com]
- 16. ehs.com [ehs.com]
- 17. Purified Terephthalic Acid Uses and Benefits You Should Know [goldendyechem.co.in]
- 18. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 19. What is Terephthalic acid?_Chemicalbook [chemicalbook.com]
- 20. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
Bridging the Gap: A Comparative Analysis of In Vitro vs. In Vivo Efficacy of 4-(Dimethylcarbamoyl)benzoic Acid Derivatives as PARP Inhibitors
An In-Depth Technical Guide for Researchers
The 4-(dimethylcarbamoyl)benzoic acid scaffold is a cornerstone in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the leading derivatives from this class—Olaparib, Rucaparib, Niraparib, and Talazoparib—focusing on the critical translation from laboratory assays to preclinical models. We will dissect why potent in vitro activity does not always predict superior in vivo efficacy, a crucial consideration for drug development professionals.
The Mechanism: Synthetic Lethality and PARP Trapping
PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). In healthy cells, if PARP is inhibited, the resulting SSBs can be repaired by the high-fidelity HR pathway. However, in cancer cells with mutated BRCA1/2 or other HRD genes, this pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of SSBs, which collapse replication forks during cell division, creating lethal double-strand breaks (DSBs) that cannot be repaired. This concept, where the loss of two separate DNA repair pathways leads to cell death while the loss of either one is survivable, is known as "synthetic lethality".[1][2][3]
Beyond simple catalytic inhibition, a key differentiator among these derivatives is their ability to "trap" PARP enzymes on DNA at the site of damage.[4][5] This PARP-DNA complex is more cytotoxic than the unrepaired SSB alone, as it physically obstructs DNA replication and transcription.[4][5] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.
Part 1: In Vitro Efficacy - A Tale of Potency and Trapping
In vitro assays provide the foundational data for a compound's activity, measuring its direct effect on the target enzyme and its cytotoxicity against cancer cell lines.
Biochemical vs. Cellular Potency
Biochemical assays measure the inhibition of purified PARP1 and PARP2 enzymes in a cell-free system. Cellular assays, in contrast, measure the compound's ability to kill cancer cells, reflecting not only target engagement but also cell permeability and stability. Talazoparib stands out for its exceptional biochemical potency against PARP1, orders of magnitude greater than other derivatives.[6][7]
However, the rank order of potency can shift in cellular assays. For instance, while Olaparib is a potent catalytic inhibitor, Talazoparib is recognized as being significantly more effective at trapping PARP on DNA, which contributes to its profound cytotoxicity in BRCA-deficient cells even at low concentrations.[5][7]
Table 1: Comparative In Vitro Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) (Biochemical Assay) | PARP2 IC50 (nM) (Biochemical Assay) | Cell Viability IC50 (nM) (BRCA1-mutant, UWB1.289 cells) | Cell Viability IC50 (nM) (BRCA2-mutant, Capan-1 cells) |
|---|---|---|---|---|
| Olaparib | ~1-5[4] | ~1-5 | ~10-40[3][8] | ~10 |
| Rucaparib | 0.8[9] | 0.5[9] | 375[9] | ~20 |
| Niraparib | ~2-4 | ~1-2 | ~20-50 | ~10-30 |
| Talazoparib | 0.57 [6] | ~0.3 | ~0.5-5 | 5 [6] |
Note: IC50 values are approximate and can vary based on specific assay conditions. Data is synthesized from multiple sources for comparison.[3][4][6][8][9]
The discrepancy between Rucaparib's potent biochemical IC50 and its higher cellular IC50 in the UWB1.289 cell line highlights the importance of cellular context.[9] Factors such as cellular uptake, efflux by transporters, and off-target effects can modulate a drug's apparent potency.
Part 2: In Vivo Efficacy - Where Biology and Pharmacokinetics Collide
While in vitro data are essential for initial screening, in vivo studies using animal models, particularly patient-derived xenografts (PDX), are the true test of a drug's potential therapeutic efficacy. It is here that pharmacokinetics (PK)—what the body does to the drug—and pharmacodynamics (PD)—what the drug does to the body—come into play.
The Niraparib vs. Olaparib Case Study: A Lesson in Pharmacokinetics
A pivotal observation in the field is the divergence in in vivo efficacy between Niraparib and Olaparib, particularly in BRCA wild-type (BRCAwt) models. While their cytotoxicities can be similar in cultured cells, Niraparib often demonstrates significantly greater tumor growth inhibition in vivo.[10]
This superior in vivo performance is largely attributed to Niraparib's more favorable pharmacokinetic profile.[10][11] Studies have shown that Niraparib has:
-
Higher Cell Membrane Permeability: Allowing it to better penetrate tumor tissue.[11]
-
Greater Volume of Distribution (VD): Leading to higher and more sustained concentrations within the tumor compared to plasma.[11]
-
Superior Brain Penetration: Niraparib effectively crosses the blood-brain barrier, showing sustained exposure in the brain, a feature not observed with Olaparib.[11]
In xenograft models, tumor exposure to Niraparib can be over three times greater than its plasma exposure, whereas Olaparib's tumor concentration is often lower than in plasma.[11] This demonstrates that even if two drugs have similar in vitro potencies, the one that achieves better concentration and residence time at the target site will ultimately have a greater therapeutic effect.
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Olaparib | BRCAwt Ovarian CDX (A2780) | 100 mg/kg, QD | Minimal tumor growth inhibition (TGI = 15.6%) | [10] |
| Niraparib | BRCAwt Ovarian CDX (A2780) | 62.5 mg/kg, QD | Significant tumor growth inhibition (TGI = 56.4%) | [10] |
| Rucaparib | BRCA1-mutant TNBC PDX (MDA-MB-436) | 15-150 mg/kg, BID | Dose-dependent and significant tumor growth inhibition | [9] |
| Talazoparib | BRCA1-mutant Breast PDX (MX-1) | 0.33 mg/kg, QD | Significant tumor regression and enhanced antitumor effects |[6] |
These preclinical findings have clinical correlates. In patients without germline BRCA mutations, Niraparib treatment led to a 5.4-month improvement in progression-free survival (PFS), compared to a 1.9-month improvement with Olaparib in a similar patient population.[11]
Part 3: Experimental Protocols
Reproducible and well-validated protocols are the bedrock of comparative analysis. Below are representative methodologies for key assays.
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay
This protocol measures how a compound affects cell proliferation and is a cornerstone for determining cellular IC50 values.
Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., BRCA1-mutant UWB1.289)
-
Complete culture medium
-
96-well clear-bottom plates
-
Test compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept constant (e.g., <0.1%) across all wells.
-
Treatment: Add 10 µL of the diluted compound to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂. The duration is critical and should be long enough to cover several cell doubling times.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol assesses a compound's ability to inhibit tumor growth in a living organism.
Objective: To evaluate the anti-tumor efficacy of a test compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cells (e.g., MDA-MB-436) or patient-derived tumor fragments
-
Matrigel (optional, for cell-line derived xenografts)
-
Test compound formulation (e.g., in a solution for oral gavage)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS/Matrigel) into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound A at X mg/kg, Compound B at Y mg/kg).
-
Treatment Administration: Administer the compound and vehicle control according to the planned schedule (e.g., once daily oral gavage) for a set period (e.g., 21-28 days).
-
Monitoring: Continue to measure tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100. Analyze for statistical significance.
Conclusion and Future Outlook
The this compound scaffold has yielded some of the most important oncology drugs of the last decade. A comparative analysis of its leading derivatives underscores a fundamental principle of drug development: the journey from a potent molecule in a test tube to an effective therapy is complex. While in vitro assays are indispensable for identifying active compounds, they do not capture the intricate biological and physiological barriers a drug must overcome.
The superior in vivo efficacy of certain PARP inhibitors, driven by favorable pharmacokinetic properties like high tissue distribution and permeability, highlights the necessity of early and integrated PK/PD modeling in the drug discovery pipeline. Future development of derivatives from this class will likely focus not only on enhancing potency or PARP-trapping ability but also on optimizing drug-like properties to ensure that the compound can reach and remain at its target site in sufficient concentrations to exert a powerful therapeutic effect.
References
- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Poly (ADP-ribose) polymerase inhibitor Olaparib and pan-ErbB inhibitor Neratinib are highly synergistic in HER2 overexpressing Epithelial Ovarian Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
A Guide to Inter-Laboratory Validation for the Quantification of 4-(Dimethylcarbamoyl)benzoic Acid
This guide provides a comprehensive framework for establishing a robust and validated analytical method for the quantification of 4-(dimethylcarbamoyl)benzoic acid, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for reproducible and reliable analytical data, this document details a comparative analysis of suitable analytical techniques and outlines the essential steps for conducting an inter-laboratory validation study. This ensures that the developed method is not only accurate and precise within a single laboratory but also transferable and consistent across different analytical environments.
The principles and methodologies discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific integrity.[1][2][3][4][5][6][7][8]
Introduction: The Imperative for Validated Quantification
This compound's accurate quantification is paramount in various stages of drug development and manufacturing, from pharmacokinetic studies to quality control of final products. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[8] An inter-laboratory validation, also known as a round-robin study, is the pinnacle of method validation, demonstrating its robustness and transferability by having multiple laboratories perform the same analysis. This process is crucial for establishing a standardized analytical method that can be confidently used by different organizations.
Comparative Analysis of Analytical Methodologies
The two most prevalent and suitable analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for quantifying compounds with a suitable chromophore. Given the aromatic nature of this compound, it is expected to have strong UV absorbance, making HPLC-UV a viable option.
Principle: The compound is separated from other components in a sample matrix on a stationary phase (e.g., C18 column) by a liquid mobile phase.[9][10][11][12] The amount of the compound is then quantified by its absorbance of UV light at a specific wavelength.[11]
Strengths:
-
Robust and reliable instrumentation.
-
Cost-effective compared to LC-MS/MS.
-
Straightforward method development.
Limitations:
-
Lower sensitivity compared to LC-MS/MS.
-
Potential for interference from co-eluting compounds with similar UV spectra.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification.[13][14][15]
Principle: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer.[13] Tandem mass spectrometry involves selecting a specific parent ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a highly selective and sensitive method of quantification.[13][15]
Strengths:
-
Exceptional sensitivity (picogram to femtogram levels).
-
High selectivity, minimizing matrix interference.
-
Provides structural confirmation of the analyte.
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Susceptibility to matrix effects (ion suppression or enhancement).
-
More complex method development.
Experimental Protocols and Method Validation
The following sections provide detailed protocols for both HPLC-UV and LC-MS/MS methods for the quantification of this compound. These protocols serve as a starting point for method development and subsequent validation.
Workflow for Analytical Method Development and Validation
Caption: A high-level workflow for analytical method validation.
HPLC-UV Method Protocol
Objective: To quantify this compound in a given matrix.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[9][10]
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from the expected lower to upper limits of quantification.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient. For more complex matrices like plasma, protein precipitation or solid-phase extraction will be necessary.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of the reference standard (likely around 230-280 nm).
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method Protocol
Objective: To achieve highly sensitive and selective quantification of this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d6), if available, is highly recommended to correct for matrix effects and variability.[13][16]
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all samples and standards.[13]
-
Mass Spectrometry Tuning: Infuse a solution of the reference standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature) and to determine the precursor and product ions for the MRM transitions.[13]
-
Chromatographic Conditions:
-
Mobile Phase: Similar to the HPLC-UV method, but with a lower flow rate suitable for the smaller column diameter (e.g., 0.4 mL/min).
-
Gradient: A fast gradient is often employed to reduce run times.
-
-
Analysis: Analyze the samples using the optimized LC-MS/MS conditions. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[13]
Method Validation Parameters
According to ICH and FDA guidelines, a full method validation should include the following parameters:[1][3][4][6][7][8]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, etc.[3][4] |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Designing an Inter-Laboratory Validation Study
Once a method has been fully validated in a single laboratory, an inter-laboratory study can be initiated to demonstrate its transferability and robustness.
Inter-Laboratory Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
Key Considerations for a Successful Inter-Laboratory Study
-
Detailed Protocol: A highly detailed and unambiguous protocol is essential. It should specify all experimental parameters, including instrument settings, reagent preparation, and data analysis procedures.
-
Participating Laboratories: A minimum of three laboratories is generally recommended. The laboratories should have the necessary equipment and expertise.
-
Standardized Materials: All participating laboratories should use the same batches of reference standards, internal standards, and quality control samples. These should be prepared and distributed by the coordinating laboratory.
-
Data Analysis: A clear plan for data collection and statistical analysis should be established before the study begins. This includes assessing intra- and inter-laboratory precision and accuracy.
Conclusion
The successful quantification of this compound across different laboratories hinges on the development of a robust and thoroughly validated analytical method. This guide has provided a comparative overview of suitable analytical techniques, detailed experimental protocols, and a comprehensive framework for both single-laboratory and inter-laboratory validation based on established regulatory guidelines. By adhering to these principles of scientific integrity and rigorous validation, researchers and drug development professionals can ensure the generation of reliable, reproducible, and transferable analytical data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzoic acid, 2-[4-(dimethylamino)benzoyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. journals.ust.edu [journals.ust.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. ijsr.net [ijsr.net]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-(dimethylcarbamoyl)benzoic Acid: A Guide for Laboratory Professionals
Introduction to 4-(dimethylcarbamoyl)benzoic Acid and Its Anticipated Hazard Profile
This compound is a solid organic compound. While specific toxicological data is limited, information from analogous compounds, such as 4-N,N-Dimethylcarbamoyloxy-benzoic acid and 4-[(Dimethylcarbamoyl)amino]benzoic acid, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with appropriate safety precautions.
From a disposal perspective, without definitive data, this compound should be treated as a chemical waste. A formal hazardous waste determination must be conducted by a trained professional, as required by the Resource Conservation and Recovery Act (RCRA). This determination will classify the waste as either hazardous or non-hazardous, dictating the final disposal pathway.
Prudent Practices for Safe Handling and Storage
Before commencing any work with this compound, it is crucial to establish safe laboratory practices to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS department for specific guidance on respirator selection and fit-testing.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the event of an emergency.
Storage Requirements
Proper storage is essential to maintain the integrity of the chemical and prevent accidental spills or reactions.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Labeling: The container label should include the full chemical name, CAS number, and any relevant hazard warnings.
Responding to Spills
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep the solid material into a designated waste container.
-
Avoid generating dust. If necessary, gently moisten the spilled material with water to minimize airborne particles.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed bag or container for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all applicable regulations. The following protocol provides a general framework for its management as a chemical waste.
Waste Characterization
The first and most critical step is to determine if the waste is hazardous. This determination must be made by a qualified individual, typically from your EHS department. The waste may be classified as hazardous if it exhibits one or more of the following characteristics as defined by the EPA:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The potential to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.
Based on the structure of this compound, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, a formal toxicity characteristic leaching procedure (TCLP) may be required to definitively rule out the toxicity characteristic.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal[3][4].
-
Designated Waste Container: Collect all solid this compound waste in a dedicated, chemically compatible container with a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as otherwise directed by your EHS department), the full chemical name "this compound," the CAS number "34231-49-7," and an indication of the hazards (e.g., "Irritant").
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][5]. The SAA should be under the control of the laboratory personnel.
Disposal Pathway
The final disposal pathway will depend on the hazardous waste determination.
-
If classified as Non-Hazardous Waste: The waste may be eligible for disposal in a sanitary landfill[6][7]. However, it should not be disposed of in the regular trash without explicit approval from your EHS department.
-
If classified as Hazardous Waste: The waste must be managed by a licensed hazardous waste vendor. Your EHS department will coordinate the pickup, transportation, and ultimate disposal, which will likely involve incineration or another approved treatment method[7].
Waste Minimization
A key aspect of responsible chemical management is to minimize the generation of waste whenever possible[5]. Consider the following strategies:
-
Source Reduction: Purchase only the quantity of this compound that is needed for your experiments.
-
Scale Down Experiments: Where feasible, reduce the scale of your experiments to minimize the amount of waste generated.
-
Avoid Cross-Contamination: Be mindful to not contaminate non-hazardous materials with this compound, which would then require them to be disposed of as chemical waste.
Summary of Key Information
| Aspect | Guidance | Rationale |
| Primary Hazards | Skin, eye, and respiratory irritant (anticipated). | Based on data from structurally similar compounds[1][2]. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. | To prevent personal exposure to the chemical. |
| Handling | In a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of dust or vapors. |
| Storage | Tightly sealed, labeled container in a cool, dry, well-ventilated area. | To maintain chemical integrity and prevent accidental release. |
| Spill Cleanup | Sweep solid material carefully, avoiding dust generation. | To safely contain and remove the spilled chemical. |
| Waste Classification | Must be determined by a qualified professional (EHS). | To ensure compliance with RCRA and other regulations. |
| Disposal | Collect in a labeled, sealed container for pickup by EHS or a licensed vendor. | To ensure safe and compliant disposal of chemical waste. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




